molecular formula C9H8N2O5 B073385 4-Acetamido-3-nitrobenzoic acid CAS No. 1539-06-6

4-Acetamido-3-nitrobenzoic acid

Cat. No.: B073385
CAS No.: 1539-06-6
M. Wt: 224.17 g/mol
InChI Key: BRQIMWBIZLRLSV-UHFFFAOYSA-N
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Description

4-Acetamido-3-nitrobenzoic acid is a strategically functionalized aromatic compound that serves as a versatile synthetic intermediate and building block in advanced chemical research. Its structure incorporates three distinct functional handles: a carboxylic acid, a nitro group, and an acetamide group. This multi-functional nature allows researchers to perform selective chemical transformations, making it invaluable in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel pharmaceutical candidates and targeted chemical probes. The nitro group serves as a strong electron-withdrawing moiety and can be readily reduced to an amine, facilitating the construction of diverse heterocyclic systems or the introduction of additional functionality. The acetamido group provides steric and electronic modulation of the benzene ring, influencing the compound's overall reactivity and its potential interactions in biological systems. Furthermore, this benzoic acid derivative finds significant application in materials science, where it is used as a precursor for the synthesis of functionalized polymers, dyes, and organic ligands for metal-organic frameworks (MOFs). Its high purity ensures reproducibility in synthetic pathways and experimental outcomes. Researchers will find this compound essential for projects involving structure-activity relationship (SAR) studies, the development of enzyme inhibitors, and the creation of advanced organic materials with tailored properties. The product is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQIMWBIZLRLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061766
Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1539-06-6
Record name 4-(Acetylamino)-3-nitrobenzoic acid
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Record name 4-Acetamido-3-nitrobenzoic acid
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Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Record name 4-acetamido-3-nitrobenzoic acid
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Record name 4-ACETAMIDO-3-NITROBENZOIC ACID
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Foundational & Exploratory

4-Acetamido-3-nitrobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Acetamido-3-nitrobenzoic acid, a key chemical intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its fundamental chemical structure, tailored for professionals in research and development.

Core Compound Information

Chemical Name: this compound CAS Number: 1539-06-6[1] Molecular Formula: C₉H₈N₂O₅[2] Molecular Weight: 224.17 g/mol [2]

This compound is a derivative of benzoic acid and is notable for the presence of both an acetamido and a nitro functional group on the aromatic ring. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Appearance Beige to yellow crystalline powder[3]
Melting Point 220-224 °C[2][4]
Boiling Point 497.4 ± 40.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 254.6 ± 27.3 °C[3]
Refractive Index 1.657[3]
Vapor Pressure 1.03E-10 mmHg at 25°C[3]
LogP 1.13[1]
Solubility Soluble in DMSO and Methanol.[5]

Spectroscopic Data

¹H-NMR (300 MHz, DMSO-d6):

  • δ 11.20 (s, 1H)

  • δ 8.69 (m, 1H)

  • δ 8.54 (d, J=8.2 Hz, 1H)

  • δ 8.17 (d, J=7.78 Hz, 1H)

  • δ 7.81 (s, 1H)

  • δ 2.54 (s, 3H)[7]

¹³C-NMR (300MHz, CDCl₃):

  • δ 164.13

  • δ 154.56

  • δ 144.44

  • δ 143.14

  • δ 140.17

  • δ 137.36

  • δ 122.30

  • δ 120.40

  • δ 40.02

  • δ 39.23[7]

IR (KBr):

  • 3376 cm⁻¹

  • 3480 cm⁻¹

  • 1710 cm⁻¹

  • 1650 cm⁻¹

  • 1602 cm⁻¹

  • 1344 cm⁻¹[7]

Experimental Protocols

Synthesis of this compound via Nitration

A common and effective method for the preparation of this compound is the nitration of 4-acetamidobenzoic acid.[8] The following protocol is based on established patent literature.[8][9]

Materials:

  • 4-acetamidobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 86-92%)

  • Concentrated Nitric Acid (HNO₃)

  • Ice water

Procedure:

  • Dissolution: Dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) while maintaining the temperature at or below 20°C. The ratio should be between 20 and 30 parts of 4-acetamidobenzoic acid to 100 parts of 100% sulfuric acid.[8]

  • Preparation of Nitrating Mixture: Separately, prepare a mixed acid solution by combining 1 part of 100% nitric acid with 2 parts of 100% sulfuric acid.[8]

  • Nitration Reaction: Slowly add the nitrating mixture to the solution of 4-acetamidobenzoic acid over a period of 1 to 5 hours.[8] It is critical to maintain the reaction temperature between 0°C and 12°C throughout the addition.[8] The amount of nitric acid should be sufficient to provide 1 to 1.2 moles per mole of 4-acetamidobenzoic acid.[8]

  • Reaction Completion: After the addition is complete, continue to stir the reddish-brown solution for one hour at 8-12°C.[9]

  • Precipitation: Slowly pour the reaction mixture into 1000 parts of ice water with stirring. This will cause the this compound to precipitate as a pale yellow solid.[9]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a generous amount of water (e.g., 2000 parts) to remove residual acid.[9] The product can be further purified by recrystallization from ethanol.[7]

  • Drying: Dry the purified product to obtain this compound. A yield of approximately 68-89% can be expected.[7][9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

Chromatographic Conditions:

  • Column: Newcrom R1 or a similar C18 column.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid added. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Detection: UV detector.

This method is suitable for quantitative analysis, impurity profiling, and pharmacokinetic studies. The method is scalable for preparative separation to isolate impurities.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagent reagent process process product product intermediate intermediate A 4-Acetamidobenzoic Acid C Dissolution (≤ 20°C) A->C B H₂SO₄ (86-92%) B->C D Solution of Starting Material C->D F Nitration (0-12°C) D->F E HNO₃ / H₂SO₄ (Mixed Acid) E->F G Reaction Mixture F->G I Precipitation G->I H Ice Water H->I J Crude Product I->J K Filtration & Washing J->K L This compound K->L

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Acetamido-3-nitrobenzoic acid, an important intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document outlines a common and effective synthetic protocol, details key characterization data, and presents the experimental workflows in a clear, visual format.

Synthesis of this compound

The most prevalent and industrially practiced method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 4-acetamidobenzoic acid.[2] The acetamido group (-NHCOCH₃) is a strong activating, ortho-, para- director, while the carboxylic acid group (-COOH) is a deactivating, meta- director. The powerful activating effect of the acetamido group directs the incoming nitro group to the position ortho to it (position 3), resulting in a high degree of regioselectivity.[2]

The reaction is typically performed using a nitrating mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures to prevent side reactions and ensure safety.[3]

Reaction Scheme
Experimental Protocol: Nitration of 4-Acetamidobenzoic Acid

This protocol is adapted from established patented methods.[3][4]

Materials:

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (86-92%)[3]

  • Mixed Acid (1 part 100% Nitric Acid to 2 parts 100% Sulfuric Acid)[3]

  • Ice

  • Distilled Water

Procedure:

  • Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 4-acetamidobenzoic acid to concentrated sulfuric acid (e.g., 135 parts of acid to 473 parts of H₂SO₄) while maintaining the temperature at or below 20°C.[3] Stir until all the solid has dissolved.

  • Cooling: Cool the resulting solution to a temperature range of 0°C to 12°C using an ice-salt bath.[3]

  • Nitration: Add the mixed nitric and sulfuric acid dropwise to the solution over a period of 1 to 5 hours.[3] The molar ratio of nitric acid to 4-acetamidobenzoic acid should be between 1:1 and 1.2:1.[3] It is critical to maintain the internal temperature of the reaction mixture between 0°C and 12°C throughout the addition to minimize the formation of by-products.[3]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-12°C for an additional 30-60 minutes to ensure the reaction goes to completion.[4]

  • Precipitation: Carefully pour the reaction mixture ("drown") into a beaker containing a large volume of crushed ice and water.[3][5] This will cause the product, this compound, to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake thoroughly with copious amounts of cold distilled water to remove any residual acid.[4][5]

  • Drying: Dry the purified product in a vacuum oven. The final product is typically a beige to yellow crystalline powder.[5][6] An expected yield is in the range of 68-89%.[4][5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Product Isolation start Start: 4-Acetamidobenzoic Acid dissolve Dissolve in conc. H₂SO₄ (≤ 20°C) start->dissolve cool Cool to 0-12°C dissolve->cool add_acid Dropwise addition of Mixed Acid (HNO₃/H₂SO₄) (0-12°C, 1-5h) cool->add_acid stir Stir for 30-60 min at 0-12°C add_acid->stir drown Pour into Ice/Water stir->drown filter Vacuum Filtration drown->filter wash Wash with Cold H₂O filter->wash dry Dry in Vacuum Oven wash->dry end_product End Product: This compound dry->end_product

Synthesis workflow for this compound.

Characterization

Once synthesized, the identity and purity of this compound are confirmed through various analytical techniques. These typically include determining its physical properties and analyzing its spectroscopic data.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key characterization data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂O₅[6][7]
Molecular Weight 224.17 g/mol [6][7]
Appearance Beige to yellow crystalline powder[6]
Melting Point 209 - 224 °C[4][5][6][8]
¹H NMR (DMSO-d₆) δ 11.20 (s, 1H, -COOH), 8.69 (m, 1H, Ar-H), 8.54 (d, J=8.2 Hz, 1H, Ar-H), 8.17 (d, J=7.78 Hz, 1H, Ar-H), 7.81 (s, 1H, -NH), 2.54 (s, 3H, -CH₃) ppm[5]
¹³C NMR (CDCl₃) δ 164.13, 154.56, 144.44, 143.14, 140.17, 137.36, 122.30, 120.40, 40.02, 39.23 ppm[5]
IR (KBr) 3480, 3376 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch, acid), 1650 cm⁻¹ (C=O stretch, amide I), 1602 cm⁻¹ (aromatic C=C stretch), 1344 cm⁻¹ (N-O stretch, nitro)[5]
Interpretation of Spectral Data
  • ¹H NMR: The spectrum shows a singlet for the acidic proton around 11.20 ppm. The aromatic region displays complex signals corresponding to the three protons on the benzene ring. A singlet for the amide proton appears around 7.81 ppm, and a singlet for the methyl protons of the acetyl group is observed at approximately 2.54 ppm.[5]

  • IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The broad bands around 3400 cm⁻¹ are characteristic of the N-H stretch of the amide.[5] Two distinct carbonyl (C=O) stretching bands are visible: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide (~1650 cm⁻¹).[5] The strong absorption at ~1344 cm⁻¹ is indicative of the symmetric stretching of the nitro (NO₂) group.[5]

Characterization Workflow Diagram

Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis start Synthesized Product: Crude this compound appearance Visual Inspection (Color, Form) start->appearance mp Melting Point Determination start->mp ir FTIR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms data_analysis Data Analysis & Structure Confirmation appearance->data_analysis mp->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 4-Acetamido-3-nitrobenzoic acid, a key intermediate in various synthetic and research applications.[1][2] This document outlines its core physicochemical properties, presents detailed experimental protocols for their determination, and offers a logical workflow for characterization.

Physicochemical Properties

This compound is an aromatic carboxylic acid derivative whose structure incorporates a carboxylic acid, a nitro group, and an acetamide group.[1] These functional groups dictate its physical and chemical properties, influencing its behavior in various solvents and its thermal characteristics.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that the melting point is reported as a range across different sources, which can be attributed to variations in purity and the specific analytical method employed.

PropertyValueSource(s)
Molecular Formula C9H8N2O5[3][4]
Molecular Weight 224.17 g/mol [3][4]
CAS Number 1539-06-6[3][4]
Appearance Beige to yellow crystalline powder[3]
Melting Point 209 – 224 °C[3][4][5][6][7]
Specific Reported Ranges:
219 °C[3]
220-224 °C[4][5][7]
212 to 219.5 °C[6]
209-215 °C[6]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on its chemical structure, a qualitative assessment can be made. The presence of a carboxylic acid group and amide functionality suggests potential solubility in polar organic solvents. Its aromatic nature may confer some solubility in less polar organic media, while the nitro group adds to its polarity.

Further empirical studies are required to establish a definitive solubility profile in common laboratory solvents such as water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

3.1. Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

  • Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

  • Materials:

    • This compound (dry, powdered sample)

    • Capillary tubes (sealed at one end)

    • Melting point apparatus

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry. Grind the crystalline powder into a fine, uniform powder using a mortar and pestle.

    • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heating: Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (e.g., around 190 °C).

    • Data Collection: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

3.2. Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

  • Objective: To quantify the concentration of this compound in a saturated solution at a specific temperature.

  • Materials:

    • This compound

    • Selected solvent (e.g., water, ethanol, DMSO)

    • Scintillation vials or flasks with screw caps

    • Thermostatically controlled shaker or water bath

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

    • Syringe filters (e.g., 0.22 µm)

  • Procedure:

    • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Solvent Addition: Add a known volume of the chosen solvent to each vial.

    • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

    • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Quantification: Dilute the filtered solution with a known volume of solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Calculation: Calculate the original concentration in the saturated solution (the solubility) based on the dilution factor and the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound like this compound.

G cluster_start Compound Acquisition cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_sol Solubility Determination cluster_end Data Analysis & Reporting start Obtain this compound Sample prep Dry and Powder Sample start->prep mp_load Load Capillary Tube prep->mp_load Split Sample sol_add Add Excess Solid to Solvent prep->sol_add Split Sample mp_heat Heat in Apparatus mp_load->mp_heat mp_observe Record Melting Range mp_heat->mp_observe mp_result Melting Point Data mp_observe->mp_result report Compile Technical Report mp_result->report sol_equil Equilibrate (Shake/Heat) sol_add->sol_equil sol_separate Separate Solid & Liquid sol_equil->sol_separate sol_quantify Quantify Concentration sol_separate->sol_quantify sol_result Solubility Data sol_quantify->sol_result sol_result->report

Workflow for Physicochemical Characterization.

References

4-Acetamido-3-nitrobenzoic Acid: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Acetamido-3-nitrobenzoic acid (CAS No. 1539-06-6), a functionalized aromatic compound utilized as a versatile synthetic intermediate in advanced chemical research, particularly in medicinal chemistry for the development of novel pharmaceutical candidates.[1] This document consolidates critical safety information to ensure its safe handling and use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various experimental conditions.

PropertyValueReference
Molecular Formula C₉H₈N₂O₅[2][3][4]
Molecular Weight 224.17 g/mol [2][3][4]
Appearance Beige to yellow crystalline powder[3][5]
Melting Point 220-224 °C[5][6]
Boiling Point 497.4 ± 40.0 °C at 760 mmHg[3]
Flash Point 254.6 ± 27.3 °C[3]
Density 1.5 ± 0.1 g/cm³[3]
Vapor Pressure 1.03E-10 mmHg at 25°C[3][5]
pKa 3.62 ± 0.10 (Predicted)[5]

Hazard Identification and GHS Classification

This compound is classified as a skin sensitizer. The Globally Harmonized System (GHS) classification and associated hazard statements are crucial for understanding the potential risks.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[7]Warning

No other hazards have been classified for this substance.[7]

Toxicological Data

As of the date of this guide, specific quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available in the public domain.[7] Furthermore, detailed experimental protocols for toxicological studies specific to this compound have not been identified. Researchers should handle this substance with the care due to a compound with unknown toxicological properties beyond its classification as a skin sensitizer.

Experimental Workflows: Safety and Emergency Procedures

The following diagrams illustrate the standardized workflows for handling exposures and spills of this compound, based on the available Safety Data Sheet (SDS) information.[7]

First_Aid_Measures cluster_exposure Exposure Event cluster_routes Routes of Exposure & First Aid cluster_actions First Aid Actions Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Inhalation->Inhalation_Action Procedure Skin_Contact_Action Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Skin_Contact->Skin_Contact_Action Procedure Eye_Contact_Action Rinse with pure water for at least 15 minutes. Consult a doctor. Eye_Contact->Eye_Contact_Action Procedure Ingestion_Action Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. Ingestion->Ingestion_Action Procedure

First Aid Procedures for Exposure

Spill_Response_Workflow cluster_spill Spill Event cluster_prevention Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of this compound Avoid_Dust Avoid breathing dust/fumes Spill->Avoid_Dust Wear_PPE Wear appropriate PPE Avoid_Dust->Wear_PPE Contain_Spill Contain the spill Wear_PPE->Contain_Spill Collect_Material Collect spilled material Contain_Spill->Collect_Material Place_Container Place in a suitable container for disposal Collect_Material->Place_Container Dispose Dispose of contents/container to an approved facility Place_Container->Dispose

Spill Response Workflow

Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Contaminated work clothing should not be allowed out of the workplace.[7]

  • Wear protective gloves, protective clothing, and eye/face protection.[7]

  • Handle in a well-ventilated place.[3]

  • Avoid contact with skin and eyes.[3]

  • Use non-sparking tools.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Recommended storage temperature is 2-8°C.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its molecular architecture, featuring a benzoic acid core functionalized with both an acetamido and a nitro group, offers a versatile platform for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key quantitative data.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 1539-06-6[1]
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Appearance Beige to yellow crystalline powder[2]
Melting Point 219-224 °C[2][3]
Boiling Point 497.4 ± 40.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 254.6 ± 27.3 °C[2]
Refractive Index 1.657[2]
Vapor Pressure 1.03E-10 mmHg at 25°C[2]
XLogP3 1.43[2]
PSA 112 Ų[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the nitration of 4-acetamidobenzoic acid. Subsequently, the nitro group can be reduced to an amine, yielding 4-acetamido-3-aminobenzoic acid, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of this compound[4][5][6]

This protocol is based on the electrophilic nitration of 4-acetamidobenzoic acid.

Materials:

  • 4-Acetamidobenzoic acid

  • Nitric acid (e.g., 83.6%)

  • Sulfuric acid

  • Ice

Procedure:

  • Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (7.2 mol, 83.6%).

  • Prepare a nitrating mixture of two parts sulfuric acid and one part nitric acid.

  • Cool the solution of 4-acetamidobenzoic acid to 4-8°C using an ice bath.

  • Slowly add the nitrating mixture to the cooled solution over a period of 30 minutes, maintaining the temperature between 4-8°C.

  • After the addition is complete, pour the reaction mixture over ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound as a pale yellow powder.

  • The product can be further purified by recrystallization from ethanol.

Yield: 68% Melting Point: 209-212°C

Experimental Protocol: Reduction of this compound to 4-acetamido-3-aminobenzoic acid[4]

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride (SnCl₂)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, mix this compound (1.5 g, 6.7 mmol) with tin(II) chloride (10 g, 52.7 mmol) in ethanol (40 ml).

  • Add concentrated HCl dropwise to the mixture until a clear solution is formed.

  • Stir the mixture for 1 hour at room temperature.

  • Reflux the mixture for 2-3 hours at 80-90°C. During reflux, add a few drops of concentrated HCl to maintain acidic conditions.

  • Upon completion of the reaction (monitored by TLC), cool the mixture.

  • Separate the product by washing with a brine solution and extracting with ethyl acetate.

  • Dry the organic phase and evaporate the solvent to yield 4-acetamido-3-aminobenzoic acid.

Yield: 58% Melting Point: 215-218°C ¹H-NMR (300 MHz, DMSO-d6) δ ppm: 10.53 (s, 1H), 8.54 (d, J = 8.1 Hz, 2H), 8.17 (s, 1H), 7.84 (d, J = 8.6 Hz, 1H), 7.10 (s, 1H), 3.46 (s, 2H), 2.03 (s, 3H).[4] IR (KBr) cm⁻¹: 3466, 3156, 3309, 1710, 1667, 1588.[4]

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily as precursors for the synthesis of enzyme inhibitors.

Neuraminidase Inhibitors

Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle.[4][5] The structure-activity relationship (SAR) studies of neuraminidase inhibitors have shown that a carboxylic acid and an acetamido group on an aromatic ring are important for activity.[4] The 4-acetamido-3-aminobenzoic acid scaffold provides a valuable starting point for the design of novel neuraminidase inhibitors.

The general approach involves the synthesis of Schiff base derivatives by reacting 4-acetamido-3-aminobenzoic acid with various aldehydes.[4] These derivatives have shown promising inhibitory action against microbial neuraminidase.[4]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic pathway from 4-acetamidobenzoic acid to 4-acetamido-3-aminobenzoic acid.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Reduction to 4-acetamido-3-aminobenzoic acid 4-Acetamidobenzoic_acid 4-Acetamidobenzoic acid 4-Acetamido-3-nitrobenzoic_acid This compound 4-Acetamidobenzoic_acid->4-Acetamido-3-nitrobenzoic_acid Nitration Nitrating_mixture HNO₃ / H₂SO₄ Nitrating_mixture->4-Acetamidobenzoic_acid 4-acetamido-3-aminobenzoic_acid 4-acetamido-3-aminobenzoic acid 4-Acetamido-3-nitrobenzoic_acid->4-acetamido-3-aminobenzoic_acid Reduction Reducing_agent SnCl₂ / HCl Reducing_agent->4-Acetamido-3-nitrobenzoic_acid

Caption: Synthetic route to 4-acetamido-3-aminobenzoic acid.

Mechanism of Action: Neuraminidase Inhibition

While a specific signaling pathway is not directly modulated by this compound itself, its derivatives function as enzyme inhibitors. The following diagram illustrates the conceptual mechanism of neuraminidase inhibition.

Neuraminidase_Inhibition cluster_0 Normal Viral Release cluster_1 Inhibition by Derivative Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Attached via Sialic Acid Progeny_Virions Released Progeny Virions Host_Cell->Progeny_Virions Releases Trapped_Virions Trapped Virions Host_Cell->Trapped_Virions Release is blocked Sialic_Acid Sialic Acid Receptor Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleaves Blocked_Neuraminidase Inactive Neuraminidase Neuraminidase->Blocked_Neuraminidase Inhibitor 4-Acetamido-3-aminobenzoic acid derivative Inhibitor->Neuraminidase Binds to active site Blocked_Neuraminidase->Sialic_Acid Cannot cleave

Caption: Conceptual diagram of neuraminidase inhibition.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate with significant potential in drug discovery and development. Its established synthetic protocols and the biological activity of its derivatives, particularly as neuraminidase inhibitors, make it a compound of high interest for medicinal chemists and pharmaceutical researchers. Further exploration of derivatives based on this scaffold could lead to the development of novel therapeutic agents.

References

Spectroscopic and Structural Analysis of 4-Acetamido-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 4-Acetamido-3-nitrobenzoic acid (ANBA), a key intermediate in synthetic organic and medicinal chemistry. This document collates available experimental and theoretical data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to support researchers in their analytical and synthetic endeavors.

Core Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections present the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

An experimental ¹H NMR spectrum for this compound has been reported in the literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
-COOH11.20Singlet-1H
Aromatic H8.69Multiplet-1H
Aromatic H8.54Doublet8.21H
Aromatic H8.17Doublet7.781H
-NH-7.81Singlet-1H
-CH₃2.54Singlet-3H

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

¹³C NMR (Carbon NMR) Data

As of the latest literature review, experimental ¹³C NMR data for this compound has not been explicitly reported. However, predicted ¹³C NMR data provides valuable insight into the expected chemical shifts.

Carbon Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)~167
C=O (Amide)~169
Aromatic C-COOH~132
Aromatic C-NH~139
Aromatic C-NO₂~135
Aromatic C-H~125, ~128, ~129
-CH₃~24

Note: These are predicted values and may vary from experimental results.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The experimental IR data for this compound is summarized below.[1]

Frequency (cm⁻¹) Vibrational Mode Intensity
3480, 3376N-H Stretch (Amide)Strong
1710C=O Stretch (Carboxylic Acid)Strong
1650C=O Stretch (Amide I)Strong
1602C=C Stretch (Aromatic)Medium
1344N=O Stretch (Nitro group)Strong
Mass Spectrometry (MS)
Adduct Predicted m/z
[M+H]⁺225.0506
[M+Na]⁺247.0325
[M-H]⁻223.0360
[M]⁺224.0428

M = Molecular Weight (224.17 g/mol )

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized experimental protocols applicable to the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the Free Induction Decay (FID) using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Collection :

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis :

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.

    • For analysis of the deprotonated molecule ([M-H]⁻), a basic additive like ammonium hydroxide may be added to the solvent. For the protonated molecule ([M+H]⁺), an acidic additive like formic acid can be used.

    • Filter the final solution through a 0.2 µm syringe filter into an appropriate autosampler vial.

  • Data Acquisition :

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Negative ion mode is typically preferred for carboxylic acids to observe the [M-H]⁻ ion.

  • Data Analysis :

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the isotopic pattern of the molecular ion to aid in confirming the elemental formula.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep FTIR FTIR Spectroscopy Purification->FTIR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques provide complementary information for the complete structural elucidation of the molecule.

Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR MS Mass Spec Molecule->MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity Functional_Groups Functional Groups (-COOH, -NHAc, -NO₂) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Final_Structure Confirmed Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Interrelationship of spectroscopic data for the structural confirmation of this compound.

References

A Technical Guide to 4-Acetamido-3-nitrobenzoic Acid for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Acetamido-3-nitrobenzoic acid, a key chemical intermediate. This guide details its commercial availability, physicochemical properties, and critical experimental protocols for its application in synthetic chemistry.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, ensuring its suitability for sensitive synthetic applications. Below is a summary of representative suppliers and their typical product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
Scimplify61-27-2C₉H₈N₂O₅224.17Not specified
GIHI CHEMICALS CO.,LIMITED1539-06-6C₉H₈N₂O₅224.17>99%
J&K Scientific1539-06-6C₉H₈N₂O₅224.1798%
Srigen LifesciencesNot specifiedNot specifiedNot specifiedNot specified
Basr Fine ChemicalsNot specifiedNot specifiedNot specified98%
SynthoCascade Research LabsNot specifiedNot specifiedNot specified98%
Syn Finechem LaboratoriesNot specifiedNot specifiedNot specified98%
JSK ChemicalsNot specifiedNot specifiedNot specified95%

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key physical and chemical data.

PropertyValueReference
CAS Number 1539-06-6[1]
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Appearance Beige to yellow crystalline powder[1]
Melting Point 219-224 °C[1][2]
Boiling Point 497.4 ± 40.0 °C at 760 mmHg (Predicted)[1]
Density 1.5 ± 0.1 g/cm³ (Predicted)[1]
pKa Not available
Solubility Soluble in ether.[3]
InChI Key BRQIMWBIZLRLSV-UHFFFAOYSA-N[2]
SMILES CC(=O)NC1=C(C=C(C=C1)C(=O)O)N+(=O)O-[2]

Experimental Protocols and Synthetic Utility

This compound is a versatile building block in organic synthesis, primarily utilized for its reactive functional groups that allow for a variety of chemical transformations. Key reactions include the reduction of the nitro group to an amine and the hydrolysis of the acetamido group. These transformations open pathways to a wide range of more complex molecules, including precursors for neuraminidase inhibitors and other pharmaceutically relevant scaffolds.

Synthesis of this compound via Nitration

The industrial preparation of this compound is typically achieved through the nitration of 4-acetamidobenzoic acid. The following protocol is based on established patent literature.[4]

Reaction Scheme:

G 4-Acetamidobenzoic_Acid 4-Acetamidobenzoic Acid Reagents HNO₃ / H₂SO₄ 0-25 °C 4-Acetamidobenzoic_Acid->Reagents Product This compound Reagents->Product Nitration Workup Drown in ice water, Filter precipitate Product->Workup Final_Product Pure Product Workup->Final_Product Isolation

Figure 1. Synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 4-acetamidobenzoic acid in aqueous nitric acid (70-84% by weight) while maintaining the temperature between 0 °C and 25 °C.[4]

  • Nitration: Adjust the nitric acid concentration of the solution to 89-93% by weight. Maintain the reaction mass at a temperature between 0 °C and 25 °C until mononitration is complete.[4]

  • Work-up: Drown the reaction mass in ice water to precipitate the product.[4]

  • Isolation: Filter the pale yellow precipitate and wash with water. The product can be dried to yield this compound.[4]

Reduction of the Nitro Group

A key transformation of this compound is the reduction of its nitro group to form 4-acetamido-3-aminobenzoic acid, a valuable intermediate for the synthesis of various bioactive molecules, including neuraminidase inhibitors.[5]

Reaction Scheme:

G Start This compound Reagents SnCl₂ Ethanol, conc. HCl Start->Reagents Reaction Stir at RT (1h) Reflux at 80-90°C (2-3h) Reagents->Reaction Product 4-Acetamido-3-aminobenzoic Acid Reaction->Product Reduction

Figure 2. Reduction of this compound.

Methodology:

  • Reactant Mixture: In a suitable flask, mix this compound (1.5g, 3.4 mmol) with tin(II) chloride (10g, 61.9 mmol) in ethanol (40 ml).[5]

  • Acidification: Add concentrated hydrochloric acid to the mixture until a clear solution is formed.[5]

  • Reaction: Stir the mixture for 1 hour at room temperature, then reflux for 2-3 hours at 80-90 °C. During the reflux, add a few drops of concentrated HCl to maintain acidic conditions.[5]

  • Work-up and Isolation: After cooling, the product, 4-acetamido-3-aminobenzoic acid, can be isolated. The yield for this reaction is reported to be 58%.[5]

Hydrolysis of the Acetamido Group

The acetamido group can be hydrolyzed to yield 4-amino-3-nitrobenzoic acid. This can be achieved without the isolation of the nitrated product from the synthesis reaction mass.[4]

Reaction Scheme:

G Start This compound (in aqueous slurry) Conditions Heat to 90-95 °C for approx. 2 hours Start->Conditions Hydrolysis Product 4-Amino-3-nitrobenzoic Acid Conditions->Product Isolation Cool, filter, wash with water, and dry Product->Isolation Final_Product Pure Product Isolation->Final_Product Purification

Figure 3. Hydrolysis of this compound.

Methodology:

  • Reaction Setup: Following the nitration of 4-acetamidobenzoic acid and drowning the reaction mass in water, the resulting aqueous slurry of this compound is used directly.[4]

  • Hydrolysis: Heat the slurry to a temperature of 90-95 °C for approximately 2 hours.[4]

  • Isolation: After cooling, filter the bright yellow 4-amino-3-nitrobenzoic acid, wash it with water, and dry.[4]

Application in Multi-Step Synthesis: A Precursor to Neuraminidase Inhibitors

The reduced form of this compound is a key intermediate in the synthesis of novel neuraminidase inhibitors. The following workflow illustrates its use in the preparation of Schiff base derivatives, which have shown potential as antimicrobial agents.[5]

Workflow for the Synthesis of Schiff Base Derivatives:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Schiff Base Precursor cluster_2 Synthesis of Schiff Base Derivatives cluster_3 Biological Evaluation PABA p-Aminobenzoic Acid Acetylation Acetylation PABA->Acetylation 4-AABA 4-Acetamidobenzoic Acid Acetylation->4-AABA Nitration Nitration 4-AABA->Nitration Target_Intermediate This compound Nitration->Target_Intermediate Reduction Nitro Group Reduction Target_Intermediate->Reduction Amino_Intermediate 4-Acetamido-3-aminobenzoic Acid Reduction->Amino_Intermediate Condensation Schiff Base Formation Amino_Intermediate->Condensation Aldehydes Various Aldehydes Aldehydes->Condensation Schiff_Bases Schiff Base Derivatives Condensation->Schiff_Bases Antimicrobial_Assay Antimicrobial Activity Assay Schiff_Bases->Antimicrobial_Assay Docking_Studies Molecular Docking Studies Schiff_Bases->Docking_Studies

Figure 4. Multi-step synthesis workflow.

This workflow highlights the journey from a simple starting material, p-aminobenzoic acid, to the target intermediate, this compound. This intermediate is then transformed into a key precursor for the synthesis of a library of Schiff base derivatives, which are subsequently evaluated for their biological activity. This exemplifies the importance of this compound as a versatile scaffold in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Acetamido-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamido-3-nitrobenzoic acid is a valuable chemical intermediate used in the synthesis of more complex molecules, including pharmaceuticals like quinoxaline compounds and potential influenza neuraminidase inhibitors.[1][2] Its structure is also useful for studying biochemical pathways and as a laboratory reagent for exploring new synthetic routes.[3]

The synthesis from p-aminobenzoic acid is a well-established two-step process. The first step involves the protection of the highly reactive amino group via acetylation. This prevents oxidation during the subsequent nitration step and helps direct the incoming nitro group to the desired position on the aromatic ring. The second step is the controlled nitration of the acetylated intermediate to yield the final product. This document provides detailed protocols for this synthetic route, emphasizing safety and procedural control.

Overall Reaction Scheme

The synthesis proceeds in two main steps: acetylation followed by nitration.

G Start p-Aminobenzoic Acid Intermediate 4-Acetamidobenzoic Acid Start->Intermediate Step 1: Acetylation (Acetic Anhydride) Final This compound Intermediate->Final Step 2: Nitration (HNO₃ / H₂SO₄)

Caption: Two-step synthesis of this compound.

Physicochemical Data of Compounds

The properties of the starting material, intermediate, and final product are summarized below.

Compound NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-Aminobenzoic acid150-13-0C₇H₇NO₂137.14187-189
4-Acetamidobenzoic acid556-08-1C₉H₉NO₃179.17255-258
This compound1539-06-6C₉H₈N₂O₅224.17220-224[2]

Experimental Protocols

Part 1: Acetylation of p-Aminobenzoic Acid

This step protects the amino group as an acetamide to prevent oxidation and control regioselectivity during nitration. The procedure is adapted from established acetylation methods for similar aromatic amines.[4][5]

Materials and Reagents:

  • p-Aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker)

  • Magnetic stirrer and heat source

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of p-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle heating may be required for complete dissolution.

  • To the stirred solution, cautiously add 1.2 molar equivalents of acetic anhydride dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 250 mL of ice-cold deionized water while stirring continuously to precipitate the product.

  • Collect the white precipitate (4-acetamidobenzoic acid) by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove residual acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain purified 4-acetamidobenzoic acid.

  • Dry the product completely before proceeding to the next step.

Part 2: Nitration of 4-Acetamidobenzoic Acid

This is a highly exothermic reaction that requires strict temperature control to ensure safety and prevent the formation of byproducts.[6] The protocol is based on established industrial and laboratory procedures.[1][7]

Materials and Reagents:

  • 4-Acetamidobenzoic acid (from Part 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice and salt for a cooling bath

  • Standard laboratory glassware (beakers, dropping funnel)

  • Magnetic stirrer

  • Thermometer

Procedure:

  • In a 250 mL beaker, carefully add the desired amount of 4-acetamidobenzoic acid to concentrated sulfuric acid (a ratio of 20-30 parts of the acid to 100 parts of total sulfuric acid is recommended).[1] Stir until dissolved, keeping the temperature below 20°C.

  • Cool the resulting solution to between 0°C and 5°C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by cautiously adding one part concentrated nitric acid to two parts concentrated sulfuric acid.[1] Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid. Crucially, maintain the reaction temperature between 0°C and 12°C throughout the addition. [1] The addition should take place over 1 to 2 hours.[1]

  • After the addition is complete, continue stirring the mixture at 8°C to 12°C for an additional 2 hours to ensure the reaction goes to completion.[1]

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 1900 parts of water for a 135-part starting material reaction) with vigorous stirring.[1] This process is known as "drowning."

  • A pale-yellow precipitate of this compound will form.

  • Collect the product by vacuum filtration.

  • Wash the solid extensively with cold deionized water until the washings are neutral to pH paper.

  • Dry the purified product. The expected melting point is in the range of 212-224°C.[2][8]

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

Handling the reagents for this synthesis, particularly for the nitration step, requires strict adherence to safety protocols to mitigate risks.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves.[9][10] All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of toxic fumes.[10]

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[11] They are also strong oxidizing agents.[11] Handle with extreme care and ensure an eyewash station and safety shower are readily accessible.[9][11]

  • Nitration Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway or explosions if not properly controlled.[6][12] Never deviate from the specified temperature range. The addition of the nitrating mixture must be slow and controlled.

  • Spill Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) available before starting the experiment.[9]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[11] Seek medical attention.

By implementing robust safety measures and maintaining precise control over reaction conditions, the synthesis of this compound can be performed safely and efficiently.

References

Application Note: Synthesis of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The nitration of 4-acetamidobenzoic acid is a crucial electrophilic aromatic substitution reaction for the synthesis of 4-acetamido-3-nitrobenzoic acid. This product serves as a valuable intermediate in the development of various pharmaceuticals and other fine chemicals. The acetamido group is a moderately activating ortho-, para-director, while the carboxylic acid group is a meta-directing deactivator. The position of nitration is therefore directed to the position ortho to the activating acetamido group and meta to the deactivating carboxylic acid group. This protocol details a reliable method for the synthesis, purification, and characterization of this compound, emphasizing safety and control over reaction conditions to ensure a high-purity product.

Data Presentation

The following table summarizes the key quantitative parameters for the nitration of 4-acetamidobenzoic acid, providing a comparative overview of the reaction conditions.

ParameterValueReference
Starting Material 4-Acetamidobenzoic Acid[1][2][3]
Nitrating Agent Mixed Acid (Concentrated H₂SO₄ and Concentrated HNO₃)[1][3]
Molar Ratio (HNO₃:Start) 1.0 to 1.2 moles of HNO₃ per mole of 4-acetamidobenzoic acid[1]
Solvent/Medium Concentrated Sulfuric Acid (86-92%)[1]
Reaction Temperature 0°C to 12°C[1]
Addition Time 1 to 5 hours[1]
Stirring Time (Post-Addition) 2 hours[1]
Product Yield 68% - 89%[2][3]
Product Melting Point 209°C - 219.5°C[2]
Product Appearance Pale yellow solid[2][3]

Experimental Protocol

This protocol provides a detailed methodology for the nitration of 4-acetamidobenzoic acid to produce this compound.

Materials:

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

1. Preparation of the 4-Acetamidobenzoic Acid Solution: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a volume of concentrated sulfuric acid. b. Begin cooling the flask in an ice-salt bath to bring the temperature of the acid down to approximately 0°C. c. Slowly and in portions, add the 4-acetamidobenzoic acid to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10°C during the addition to prevent premature reactions.[4] Continue stirring until all the solid has dissolved.

2. Preparation of the Nitrating Mixture: a. In a separate beaker or flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1 part nitric acid to 2 parts sulfuric acid).[1][3] b. This mixing process is highly exothermic. The mixture must be prepared in an ice bath and allowed to cool thoroughly before use.

3. Nitration Reaction: a. Transfer the cold nitrating mixture to a dropping funnel placed on the central neck of the three-necked flask. b. Add the nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid.[4] c. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 12°C.[1] Use the ice-salt bath to manage the temperature effectively. The addition should typically take between 1 to 2 hours.[1] d. After the addition is complete, allow the reaction mixture to continue stirring in the cold bath for an additional 2 hours to ensure the reaction goes to completion.[1]

4. Product Isolation (Work-up): a. Prepare a large beaker containing a significant amount of crushed ice and cold deionized water. b. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[1][2][4] This process, known as "drowning" or quenching, will stop the reaction and cause the solid product to precipitate. c. Allow the ice to melt completely while continuing to stir the slurry. d. Collect the pale yellow precipitate by vacuum filtration using a Büchner funnel.[3][4] e. Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acids.[2] f. Allow the product to air-dry on the filter funnel or transfer it to a watch glass for drying in a desiccator or a low-temperature oven.

5. Characterization: a. Determine the final mass of the dried this compound and calculate the percentage yield. b. Measure the melting point of the product. The literature value for the melting point is in the range of 209-219.5°C; a sharp melting point within this range is indicative of high purity.[2]

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Chemical transformation during the nitration of 4-acetamidobenzoic acid.

G start Start dissolve 1. Dissolve 4-Acetamidobenzoic Acid in cold concentrated H₂SO₄ start->dissolve addition 3. Add Nitrating Mixture Dropwise (Maintain Temp < 12°C) dissolve->addition prepare_nm 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) and cool prepare_nm->addition stir 4. Stir Reaction Mixture (2 hours in ice bath) addition->stir quench 5. Quench by Pouring onto Ice-Water stir->quench filter_wash 6. Filter Precipitate and Wash with Cold Water quench->filter_wash dry 7. Dry the Product filter_wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 4-Acetamido-3-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a carboxylic acid, a nitro group, and an acetamido group, allows for a variety of selective chemical transformations.[1][2] The presence of these distinct functional handles makes it an invaluable precursor in the synthesis of complex molecules, particularly in the development of pharmaceuticals, dyes, and advanced materials.[1][2][3] The electron-withdrawing nitro group and the modulating acetamido group influence the reactivity of the benzene ring, while the carboxylic acid provides a key site for derivatization.[1] This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.

Application Notes

This compound is a pivotal intermediate primarily used for the synthesis of various substituted aminobenzoic acid derivatives, which are themselves critical precursors for more complex molecules. The main applications revolve around the selective transformation of its acetamido and nitro groups.

Synthesis of 4-Amino-3-nitrobenzoic Acid via Hydrolysis

A primary application of this compound is its conversion to 4-amino-3-nitrobenzoic acid. This is achieved through the hydrolysis of the acetamido group to a primary amine.[3] This transformation is significant because 4-amino-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals and azo dyes.[4] The presence of the amino and nitro groups on the same aromatic ring makes it a valuable precursor for creating complex heterocyclic systems.[4] For instance, 4-amino-3-nitrobenzoic acid can be used in diazotization reactions to produce a range of colorants for the textile industry.[4]

Synthesis of 4-Acetamido-3-aminobenzoic Acid via Reduction

The selective reduction of the nitro group in this compound to a primary amine yields 4-acetamido-3-aminobenzoic acid.[1][5] This reaction is a cornerstone in the synthesis of ortho-diamino aromatic compounds, which are essential for the construction of various heterocyclic systems.[1] The resulting 4-acetamido-3-aminobenzoic acid is a direct precursor for the synthesis of Schiff bases by reacting it with various aldehydes.[5]

Precursor for Heterocyclic Compounds

Derivatives of this compound are widely used in the synthesis of heterocyclic compounds, most notably quinoxalines and benzimidazoles.

  • Quinoxalines: After hydrolysis of the acetamido group and reduction of the nitro group to yield 3,4-diaminobenzoic acid, this intermediate can be condensed with 1,2-dicarbonyl compounds to form quinoxaline derivatives.[1][3] Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are components of several pharmacologically active compounds, including antibiotics and anticancer agents.[6][7] For example, 3,4-diaminobenzoic acid can be condensed with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid.[3]

  • Benzimidazoles: The ortho-phenylenediamine structure of 3,4-diaminobenzoic acid (derived from this compound) is the key structural motif for the synthesis of benzimidazoles. The condensation of ortho-phenylenediamines with carboxylic acids or their derivatives is a classic and widely used method for forming the benzimidazole ring system.[8][9]

Intermediate for Pharmaceuticals and Dyes

This compound and its derivatives are crucial intermediates in the production of active pharmaceutical ingredients (APIs) and dyes.[2][3] The ability to selectively manipulate the functional groups allows for the creation of a diverse range of molecular architectures for structure-activity relationship (SAR) studies in drug discovery.[1] In the dye industry, the amino and nitro functionalities are precursors for the synthesis of azo dyes, which are important for their vibrant colors and stability.[4]

Data Presentation

The following table summarizes the quantitative data for the key synthetic transformations involving this compound.

ReactionStarting MaterialKey ReagentsTemperatureTimeProductYield (%)Melting Point (°C)Reference
Nitration4-Acetamidobenzoic acidHNO₃, H₂SO₄4-8°C1 hourThis compound68%209-212°C[5]
Nitration4-Acetamidobenzoic acid83.6% HNO₃, then 96% H₂SO₄10-15°C1 hourThis compound89%212-219.5°C[10]
HydrolysisThis compoundDrowned slurry in water90-95°C~2 hours4-Amino-3-nitrobenzoic acidHigh287.5-290°C[10]
ReductionThis compoundSnCl₂, conc. HCl, Ethanol80-90°C (Reflux)2-3 hours4-Acetamido-3-aminobenzoic acid58%215-218°C[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Acetamidobenzoic Acid[5]

This protocol details the nitration of 4-acetamidobenzoic acid to produce this compound.

Materials:

  • 4-Acetamidobenzoic acid (0.05 mol)

  • Nitric acid (83.6%, 7.2 mol)

  • Mixed acid (2 parts sulfuric acid, 1 part nitric acid)

  • Ice water

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (83.6%).

  • Cool the solution in an ice bath to maintain a temperature of 4-8°C.

  • Slowly add a mixture of two parts sulfuric acid and one part nitric acid to the solution over a period of 30 minutes, ensuring the temperature does not exceed 8°C.

  • Stir the resulting reddish-brown solution for one hour at 4-8°C.

  • Pour the reaction mixture into 100 parts of ice water to precipitate the product.

  • Filter the precipitate and wash it with 200 parts of distilled water.

  • Dry the product. For further purification, recrystallize from ethanol to obtain this compound as a pale yellow powder.

Protocol 2: Synthesis of 4-Amino-3-nitrobenzoic Acid via Hydrolysis[10]

This protocol describes the hydrolysis of this compound to 4-amino-3-nitrobenzoic acid. This can be performed directly from the nitration reaction mixture without isolating the intermediate.

Materials:

  • Aqueous slurry of this compound (from nitration reaction)

  • Water

Procedure:

  • Take the aqueous slurry of this compound obtained after drowning the nitration reaction mass in water.

  • Heat the slurry to a temperature of 90-95°C for approximately 2 hours to effect deacetylation.

  • Cool the slurry to room temperature.

  • Filter the resulting bright yellow 4-amino-3-nitrobenzoic acid.

  • Wash the product with water and dry.

Protocol 3: Synthesis of 4-Acetamido-3-aminobenzoic Acid via Reduction[5]

This protocol details the reduction of the nitro group of this compound using tin(II) chloride.

Materials:

  • This compound (1.5 g, 3.4 mmol)

  • Tin(II) chloride (SnCl₂) (10 g, 61.9 mmol)

  • Ethanol (40 ml)

  • Concentrated Hydrochloric acid (HCl)

  • Brine solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, mix this compound (1.5 g) and SnCl₂ (10 g) in ethanol (40 ml).

  • Add concentrated HCl dropwise to the mixture until a clear solution is formed.

  • Stir the mixture for 1 hour at room temperature.

  • Reflux the mixture for 2-3 hours at 80-90°C. During the reflux, add 4-5 drops of concentrated HCl for acidification.

  • After reflux, a pale yellow clear solution of 4-acetamido-3-aminobenzoic acid is formed.

  • Separate the product from the reaction mixture using a brine solution and wash with ethyl acetate.

  • The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

Synthetic Pathways of this compound A 4-Acetamidobenzoic Acid B 4-Acetamido-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 4-Amino-3-nitrobenzoic Acid B->C Hydrolysis (H2O, Heat) D 4-Acetamido-3-aminobenzoic Acid B->D Reduction (SnCl2, HCl) E 3,4-Diaminobenzoic Acid C->E Reduction D->E Hydrolysis F Quinoxalines & Benzimidazoles E->F Condensation with 1,2-dicarbonyls or carboxylic acids Experimental Workflow for Nitro Group Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Mix this compound, SnCl2, and Ethanol add_hcl Add conc. HCl to clarify start->add_hcl stir Stir at room temperature for 1 hour add_hcl->stir reflux Reflux at 80-90°C for 2-3 hours stir->reflux separate Separate with brine solution reflux->separate wash Wash with ethyl acetate separate->wash end Purify by recrystallization wash->end Logical Relationship for Heterocycle Synthesis A 4-Acetamido-3-nitrobenzoic Acid B Step 1: Hydrolysis (Remove Acetyl Group) A->B C 4-Amino-3-nitrobenzoic Acid B->C D Step 2: Reduction (Convert Nitro to Amino) C->D E 3,4-Diaminobenzoic Acid (ortho-phenylenediamine derivative) D->E F Key Intermediate for Heterocycle Synthesis E->F

References

Application Notes: 4-Acetamido-3-nitrobenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetamido-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in pharmaceutical research and development. Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group, offers multiple reactive sites for synthetic transformations. This versatility allows for the construction of complex molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. These application notes detail its use in the synthesis of potential neuraminidase inhibitors and as a precursor for iodinated X-ray contrast agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1539-06-6[1][2]
Molecular Formula C₉H₈N₂O₅[1][2]
Molecular Weight 224.17 g/mol [1][2]
Appearance Beige to yellow crystalline powder[1]
Melting Point 220-224 °C[2][3]
Boiling Point 497.4±40.0 °C at 760 mmHg[1]
Density 1.5±0.1 g/cm³[1]

Application Note 1: Synthesis of Schiff Base Derivatives as Potential Neuraminidase Inhibitors

The enzyme neuraminidase is a key target for anti-influenza drugs, as it facilitates the release of new virus particles from infected cells.[4][5] this compound serves as a precursor to 4-acetamido-3-aminobenzoic acid, a core scaffold for synthesizing Schiff base derivatives that have been investigated as potential neuraminidase inhibitors.[6] The synthesis involves the selective reduction of the nitro group to an amine, followed by condensation with various aldehydes.

Synthetic Workflow

The overall process involves a two-step synthesis from the starting intermediate to the final Schiff base compounds.

G A This compound B Reduction of Nitro Group (SnCl₂ / HCl) A->B Step 1 C 4-Acetamido-3-aminobenzoic acid B->C D Condensation with Aldehyde (R-CHO) C->D Step 2 E Schiff Base Derivatives D->E

Synthetic pathway to Schiff base derivatives.
Experimental Protocols

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.[6]

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and tin(II) chloride (SnCl₂, ~18 eq) in ethanol (approx. 26 mL per 1.5 g of starting material).

  • Acidification: Add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture until a clear solution is obtained.

  • Initial Stirring: Stir the mixture for 1 hour at room temperature.

  • Reflux: Heat the mixture to reflux (80-90 °C) for 2-3 hours. During reflux, add a few more drops of concentrated HCl to maintain acidic conditions.

  • Work-up: After cooling, the reaction mixture is separated using a brine solution and washed with ethyl acetate.

  • Purification: The product, 4-acetamido-3-aminobenzoic acid, is purified and its formation can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate:methanol (6:4) mobile phase.[6]

ParameterValueReference
Starting Material This compound (1.5 g, 6.7 mmol)[6]
Reagents SnCl₂ (10 g, 52.7 mmol), Ethanol (40 mL), conc. HCl[6]
Reaction Time 3-4 hours[6]
Yield 58%[6]
Melting Point 215-218 °C[6]

Protocol 2: General Procedure for Schiff Base Formation

This protocol describes the condensation of the synthesized amine with an aldehyde.[6]

  • Reactant Preparation: Dissolve an equimolar amount of 4-acetamido-3-aminobenzoic acid and the desired aldehyde in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture while stirring at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80-90 °C) for 4-5 hours.

  • Isolation: Cool the mixture in an ice bath. Transfer the mixture to a separatory funnel and wash with an aqueous solution and ethyl acetate.

  • Drying: Treat the organic phase with anhydrous sodium sulfate to remove residual water.

  • Purification: Concentrate the organic phase to obtain the crude Schiff base product, which can be further purified by recrystallization.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors function by blocking the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of host cells. This action traps newly formed viral particles on the cell surface, inhibiting their release and propagation.[5][7]

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition Pathway A Virus enters host cell B Viral Replication A->B C New virions bud from cell membrane B->C D Neuraminidase enzyme on virus surface C->D E Cleavage of Sialic Acid D->E H Inhibitor binds to Neuraminidase active site D->H F Release of new virus particles E->F Enables G Neuraminidase Inhibitor (Schiff Base Derivative) G->H I Virus release BLOCKED H->I

Mechanism of influenza neuraminidase inhibition.

Application Note 2: Intermediate for Iodinated X-Ray Contrast Agents

Iodinated contrast agents are essential in medical imaging for enhancing the visibility of internal structures under X-ray radiation.[8] These agents are typically based on a tri-iodinated benzoic acid core.[9][10] this compound can be converted through a multi-step synthesis into key iodinated intermediates suitable for developing such contrast agents.

Synthetic Workflow

The proposed pathway involves hydrolysis of the acetamido group, followed by a Sandmeyer-type reaction to introduce iodine onto the aromatic ring. Further iodination would be required to produce the final tri-iodinated product.

G A This compound B Hydrolysis of Acetamide Group A->B C 4-Amino-3-nitrobenzoic acid B->C D Diazotization & Iodination (NaNO₂, HCl, KI) C->D E 4-Iodo-3-nitrobenzoic acid (Key Intermediate) D->E

Pathway to an iodinated intermediate.
Experimental Protocols

Protocol 3: Hydrolysis of this compound

This protocol describes the conversion of the acetamido group to a primary amine via acid-catalyzed hydrolysis.[11]

  • Reaction Setup: Prepare an aqueous slurry of this compound.

  • Heating: Heat the slurry to 90-95 °C for approximately 2 hours. This step is often performed directly after the nitration synthesis of the starting material without its isolation.[11]

  • Cooling & Isolation: Cool the reaction mixture.

  • Filtration: Filter the cooled slurry to collect the precipitated product, 4-amino-3-nitrobenzoic acid.

  • Washing & Drying: Wash the solid product with water and dry to obtain the bright yellow final product.

ParameterValueReference
Reaction Temperature 90-95 °C[11]
Reaction Time ~2 hours[11]
Product 4-Amino-3-nitrobenzoic acid[11]
Product Melting Point 287.5-290 °C[11]

Protocol 4: Synthesis of 4-Iodo-3-nitrobenzoic acid

This protocol is based on the diazotization of the closely related 4-amino-3-nitrobenzoic acid, followed by iodination.

  • Initial Mixture: In a reaction flask, add 4-amino-3-nitrobenzoic acid (1.0 eq), water, and concentrated hydrochloric acid.

  • Cooling: Cool the stirred mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.5 eq) dropwise, maintaining the temperature below 5 °C. Continue stirring at this temperature for 1 hour after addition is complete.

  • Iodination: Slowly add an aqueous solution of potassium iodide (KI, 2.0 eq) dropwise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.

  • Isolation: Collect the solid product by filtration, wash with deionized water, and dry to yield 4-iodo-3-nitrobenzoic acid.

Principle of Iodinated Contrast Agents

The high atomic number of iodine allows it to effectively absorb X-rays, a phenomenon known as photoelectric absorption.[8] When an iodinated contrast agent is introduced into the body, it increases the X-ray attenuation of the tissues or blood vessels it occupies, making them appear opaque on a radiograph and thus enhancing their visibility.

G cluster_path A X-Ray Source B Patient's Body A->B C Soft Tissue (Low Attenuation) B->C Path 1 D Tissue with Iodinated Contrast Agent B->D Path 2 E X-Ray Detector C->E High Transmission D->E Low Transmission (High Absorption by Iodine)

Principle of X-ray attenuation by iodine.

References

Application Notes and Protocols: Reduction of the Nitro Group in 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of the nitro group in 4-Acetamido-3-nitrobenzoic acid is a critical transformation in organic synthesis, yielding 4-Acetamido-3-aminobenzoic acid. This product serves as a valuable intermediate in the preparation of various compounds, including pharmaceuticals, dyes, and other complex molecules.[1][2] The presence of multiple functional groups—a carboxylic acid, an acetamido group, and a nitro group—necessitates the use of chemoselective reduction methods to avoid unwanted side reactions. This document outlines several effective protocols for this conversion, provides a comparative summary of their efficiencies, and illustrates the general experimental workflow. The methods discussed include reduction by stannous chloride (SnCl₂), catalytic hydrogenation, and the use of sodium dithionite, each offering distinct advantages in terms of yield, reaction conditions, and scalability.

Chemical Transformation

The fundamental reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the acetamido and carboxylic acid functionalities.

Caption: Reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for various methods used to reduce the nitro group in this compound and similar aromatic nitro compounds.

Reducing Agent / MethodSolvent / ConditionsTemperatureTimeYield (%)Citation(s)
Stannous Chloride (SnCl₂·2H₂O) Ethanol / conc. HClRT, then 80-90°C3-4 hours58%[3]
Catalytic Hydrogenation (Pd/C) Water / NaOH60-70°C~1-2 hours>96%[4]
Catalytic Hydrogenation (Raney Ni) Water / THF100°C4 hours97.2%[5]
Sodium Dithionite (Na₂S₂O₄) DMF / Water45°C24 hours76%[6]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This protocol employs stannous chloride in an acidic ethanol solution, a classic and effective method for nitro group reduction.[7]

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.5 g, 6.7 mmol) with stannous chloride dihydrate (10 g, 44.3 mmol) and ethanol (40 ml).[3]

  • To this mixture, add concentrated HCl dropwise while stirring until a clear solution is formed.[3]

  • Stir the reaction mixture for 1 hour at room temperature.[3]

  • Attach a condenser and heat the mixture to reflux (80-90°C) for 2-3 hours.[3]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8. Be aware that tin salts may precipitate.[8]

  • Separate the resulting pale yellow solution of 4-acetamido-3-aminobenzoic acid using a brine solution and wash with ethyl acetate.[3]

  • Isolate the product by filtration, wash with cold water, and dry under vacuum. The reported yield for this method is 58%.[3]

Protocol 2: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction, often providing high yields and purity.[9][10] This protocol uses Palladium on Carbon (Pd/C) as the catalyst.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄) or Hydrogen gas (H₂)

  • Methanol or Ethanol

  • Hydrogenation vessel (e.g., Parr apparatus) or round-bottom flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in a suitable solvent like methanol in a reaction vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • If using ammonium formate, add it in excess (3-5 equivalents) to the mixture. Heat the reaction to reflux and monitor by TLC.[9]

  • If using hydrogen gas, seal the reaction vessel and purge it several times with H₂.[4]

  • Pressurize the vessel with H₂ (a balloon for atmospheric pressure or a tank for higher pressures, e.g., 2-4 MPa) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-70°C).[4]

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Acetamido-3-aminobenzoic acid. Yields for this type of reaction are typically very high, often exceeding 95%.[4]

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and chemoselective reducing agent that works under neutral or slightly basic conditions, making it suitable for sensitive substrates.[6][11][12]

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask with stirring at 45°C.[6]

  • In a separate beaker, dissolve sodium dithionite (typically 4-6 equivalents) in water.[6]

  • Add the aqueous sodium dithionite solution dropwise to the DMF solution of the nitro compound.

  • Maintain the pH of the reaction mixture between 8 and 9 by adding small portions of sodium bicarbonate as needed.[6]

  • Stir the reaction mixture at 45°C for approximately 24 hours, monitoring its progress by TLC.[6]

  • Upon completion, cool the reaction mixture and pour it into a larger volume of cold water to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash the product thoroughly with water to remove any remaining inorganic salts.

  • Dry the product under vacuum to obtain 4-Acetamido-3-aminobenzoic acid. This method has been reported to yield 76% for similar substrates.[6]

Visualized Workflow

The following diagram illustrates a generalized workflow for the reduction, purification, and analysis of this compound.

G prep 1. Prepare Reactants (Substrate in Solvent) add_reagent 2. Add Reducing Agent (e.g., SnCl2 / Pd-C / Na2S2O4) prep->add_reagent reaction 3. Reaction (Stir / Reflux) add_reagent->reaction monitor 4. Monitor Progress (TLC Analysis) reaction->monitor decision Reaction Complete? monitor->decision decision->reaction No workup 5. Quench & Work-up (Neutralize, Extract) decision->workup Yes isolate 6. Isolate Crude Product (Filter / Evaporate) workup->isolate purify 7. Purify Product (Recrystallization) isolate->purify analyze 8. Analyze Final Product (NMR, IR, MP, Purity) purify->analyze

Caption: Generalized experimental workflow for nitro group reduction.

References

Analytical techniques for purity assessment of 4-Acetamido-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrobenzoic acid is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and functional materials.[1] Its molecular structure, featuring a carboxylic acid, an acetamido group, and a nitro group, makes it a versatile building block for complex molecular architectures.[1] The purity of this compound is of paramount importance as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This document provides detailed protocols for the quantitative analysis of this compound using several established analytical techniques.

Overview of Analytical Techniques

The selection of an analytical method for purity determination depends on factors such as required accuracy, selectivity, and the nature of potential impurities. The principal techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetry. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step.

A general workflow for the purity assessment is outlined below.

G cluster_0 cluster_1 cluster_2 A Sample Receipt (this compound) B Visual Inspection & Documentation A->B C Method Selection B->C D HPLC Analysis C->D High Selectivity Needed E qNMR Analysis C->E High Accuracy (Primary Method) Needed F Titrimetric Analysis C->F Total Acidity Screen Needed G GC-MS Analysis (with Derivatization) C->G Volatile Impurity Analysis Needed H Data Processing & Calculation D->H E->H F->H G->H I Purity Determination & Impurity Profiling H->I J Final Report & Certificate of Analysis I->J

Caption: General workflow for purity assessment.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of this compound and similar compounds.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[2]Signal intensity is directly proportional to the number of atomic nuclei; purity is determined relative to a certified internal standard.[2]Neutralization reaction between the acidic analyte and a standardized basic solution.[2]
Selectivity High; can separate the main component from structurally similar impurities (e.g., isomers).[2]High; provides structural information that aids in the identification of impurities.[2]Low; titrates the total acidity and is not specific to this compound.[2]
Accuracy High; dependent on the purity of the reference standard.[2]Very High; considered a primary ratio method, with errors often <1%.[2]Moderate to High; dependent on titrant purity and accurate endpoint determination.[2]
Precision High; excellent reproducibility with modern autosamplers.[2]High; excellent reproducibility.[2]High for replicate measurements but can be analyst-dependent.[2]
Key Advantage Excellent for resolving and quantifying impurities.Does not require a specific reference standard of the analyte; provides structural confirmation.[2]Provides a measure of the total acidic content; rapid and cost-effective.[2]
Limitations Requires a specific, high-purity reference standard for the main component.Lower sensitivity compared to HPLC; requires a relatively pure sample for accurate quantification.Non-selective; cannot distinguish between the target acid and other acidic impurities.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the separation and quantification of this compound from its potential impurities, such as unreacted starting materials or isomeric byproducts.[3][4]

G A Standard & Sample Preparation B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Transfer to Autosampler Vial C->D H Inject Standard/Sample D->H E HPLC System Setup F Set Chromatographic Conditions E->F G System Equilibration F->G G->H I Data Acquisition H->I J Peak Integration & Analysis I->J K Calculate Purity (Area % or vs. Standard) J->K

Caption: Experimental workflow for HPLC analysis.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions: [2][4]

Parameter Recommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Aqueous Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm

| Injection Volume | 10 µL |

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% aqueous solution of phosphoric acid. Mix this solution with acetonitrile in a 50:50 volume ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[2]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the primary standard.[2]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. For a general purity assessment, the area percent method can be used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[5][6]

G A Accurately weigh Sample & Internal Standard B Dissolve in known volume of Deuterated Solvent A->B C Vortex to ensure homogeneity B->C D Transfer to NMR Tube C->D G Acquire ¹H NMR Spectrum D->G E NMR Spectrometer Setup F Set Quantitative Parameters (e.g., D1 delay) E->F F->G H Data Processing G->H I Phase & Baseline Correction H->I J Integrate Analyte & Standard Signals I->J K Calculate Purity J->K

Caption: Experimental workflow for qNMR analysis.

Instrumentation and Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • Analytical Balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar amount of a certified internal standard into the same vial. The signals for quantification must not overlap.[5]

    • Add a known volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).

    • Vortex the vial until both the sample and the standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate quantitative parameters.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation of the nuclei.[6]

    • Use a 90° pulse for excitation.[6]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[6]

  • Data Processing and Calculation:

    • Apply Fourier transformation, followed by careful manual phase and baseline correction.[5]

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Titrimetric Analysis

This classical acid-base titration provides a straightforward assay of the total acidic content, which corresponds to the carboxylic acid functional group of the molecule.[7]

G A Accurately weigh Sample B Dissolve in Neutralized Solvent (e.g., Ethanol/Water) A->B C Add Indicator (e.g., Phenolphthalein) B->C E Titrate Sample C->E D Prepare Burette with Standardized NaOH D->E F Observe Endpoint (Persistent Pink Color) E->F G Record Volume of NaOH Consumed F->G H Calculate Purity G->H

Caption: Experimental workflow for titrimetric analysis.

Instrumentation and Reagents:

  • Analytical Balance

  • Burette (50 mL)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator solution

  • Ethanol or a mixture of ethanol and water, neutralized

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound (approx. 200-300 mg) and dissolve it in a suitable volume (e.g., 50 mL) of neutralized ethanol or an ethanol/water mixture.[2]

  • Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized NaOH solution from a burette until a persistent faint pink color is observed, indicating the endpoint.[2][7]

  • Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.[2]

    Purity (%) = (VNaOH * MNaOH * MWanalyte) / (msample * 1000) * 100

    Where:

    • VNaOH = Volume of NaOH solution consumed (mL)

    • MNaOH = Molarity of NaOH solution (mol/L)

    • MWanalyte = Molecular weight of this compound (224.17 g/mol )[8]

    • msample = mass of the sample (g)

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity. A derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, typically by silylation or methylation.[9][10][11]

Procedure Outline:

  • Derivatization: The sample is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic proton of the carboxylic acid and the proton of the amide to trimethylsilyl (TMS) groups.[10][12] The reaction is typically performed in an anhydrous solvent at an elevated temperature (e.g., 70°C).[11]

  • GC-MS Analysis: The derivatized sample is then injected into the GC-MS system.

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Inlet: Split/splitless inlet is used, with a temperature high enough to ensure volatilization without degradation.

    • Oven Program: A temperature gradient is used to separate the derivatized analyte from other components.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode to generate a characteristic fragmentation pattern for identification and quantification.

Conclusion

The purity of this compound can be reliably determined using several analytical techniques. HPLC is the method of choice for separating and quantifying structurally related impurities. qNMR offers a highly accurate primary method for purity assignment without the need for a specific reference standard. Titrimetry provides a rapid and cost-effective means of determining total acidity. While less direct, GC-MS after derivatization can also be used for identification and quantification. The choice of method should be guided by the specific requirements of the analysis, including the need for selectivity, accuracy, and the nature of the expected impurities.

References

Application Notes and Protocols for the Purification of 4-Acetamido-3-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 4-Acetamido-3-nitrobenzoic acid via recrystallization. This method is designed to effectively remove unreacted starting materials and isomeric byproducts, yielding a product of high purity suitable for further synthetic applications and drug development. The protocol is based on established principles of recrystallization for nitroaromatic carboxylic acids, utilizing a single solvent system.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional organic materials. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. The primary route to its synthesis, the nitration of 4-acetamidobenzoic acid, often results in a crude product containing unreacted starting material and potentially other nitrated isomers. Recrystallization is a robust and efficient technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This application note details a reliable procedure for the recrystallization of this compound.

Compound Data

A summary of the physical and chemical properties of this compound is presented in the table below.

PropertyValueCitations
Chemical Name This compound
CAS Number 1539-06-6[1]
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Appearance Beige to yellow crystalline powder[2]
Melting Point 220-224 °C[1]
Purity (Typical) 98%[1]

Experimental Protocol

This protocol outlines the recrystallization of this compound using ethanol as the solvent. Ethanol is chosen based on its effectiveness in dissolving similar nitrobenzoic acid derivatives at elevated temperatures and its relatively low solubility for the target compound at room temperature.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper (to fit Buchner funnel)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask volume should be 2-3 times the estimated solvent volume).

    • Add a magnetic stir bar to the flask.

    • Add a small portion of ethanol to the flask to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of hot ethanol until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high yield upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a piece of fluted filter paper in the stemless funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period to promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum source and carefully transfer the crystalline slurry from the flask into the Buchner funnel.

    • Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

  • Washing and Drying:

    • Wash the collected crystals with a small portion of ice-cold ethanol to remove any residual soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum for several minutes, pressing them gently with a clean spatula or the bottom of a small beaker to aid in the removal of the solvent.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator.

  • Analysis:

    • Once completely dry, weigh the purified this compound to determine the yield.

    • Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity. A sharp melting point range close to the literature value is indicative of high purity.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Isolation & Analysis A Place Crude Product in Erlenmeyer Flask B Add Ethanol and Magnetic Stir Bar A->B C Heat with Stirring B->C D Add Hot Ethanol Until Dissolved C->D E Hot Filtration (Optional) D->E Insoluble Impurities Present F Slow Cooling to Room Temperature D->F No Insoluble Impurities E->F G Cooling in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry Crystals I->J K Determine Yield and Melting Point J->K

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Perform all operations in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Avoid inhalation of dust from the solid compounds.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.[3]

Expected Results

Successful recrystallization will yield a pale yellow to off-white crystalline solid. The expected melting point of the purified this compound should be in the range of 220-224 °C.[1] A significant improvement in the sharpness of the melting point range compared to the crude material is a strong indicator of successful purification. The final yield will depend on the purity of the starting material and the careful execution of the procedure, particularly the use of a minimum amount of hot solvent.

References

Application Notes and Protocols: 4-Acetamido-3-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamido-3-nitrobenzoic acid is a versatile trifunctional building block in medicinal chemistry. Its aromatic core is substituted with a carboxylic acid, an acetamido group, and a nitro group, each offering a handle for selective chemical modifications. This unique arrangement allows for the strategic synthesis of diverse molecular scaffolds with a range of biological activities. The acetamido and nitro groups can be readily transformed into other functionalities, such as amino and guanidino groups, which are often key for interactions with biological targets. The carboxylic acid moiety provides a site for amide bond formation or can act as a crucial binding group in its own right. These application notes provide an overview of its utility, focusing on the development of neuraminidase inhibitors, with detailed protocols for synthesis and biological evaluation.

Data Presentation

The following tables summarize the quantitative biological activity data for compounds derived from this compound and its analogs.

Table 1: Neuraminidase Inhibitory Activity of this compound Derivatives

Compound IDStructureTargetIC50Reference
1 4-(Acetylamino)-3-guanidinobenzoic acidInfluenza N9 Neuraminidase2.5 µM[1][2]
2 (1c) Chalcone DerivativeInfluenza H5N1 Neuraminidase27.63 µM
Influenza H1N1 Neuraminidase28.11 µM
3 (2b) Chalcone DerivativeInfluenza H5N1 Neuraminidase87.54 µM
Influenza H1N1 Neuraminidase73.17 µM

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassTarget OrganismMICReference
Quinoxaline-6-carbaldehydeShigella dysenteriae 7Bacteriostatic at 25-100 µg/mL[3]
S. aureus NCTC 6571, 8530, 8531Bactericidal at 25-100 µg/mL[3]
Salmonella typhimurium NCTC 74Protective in vivo[3]
Substituted QuinoxalinesEscherichia coli8 µg/mL[4]
Bacillus subtilis16 µg/mL[4]
Candida albicans16 µg/mL[4]
Aspergillus flavus16 µg/mL[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 4-acetamidobenzoic acid to yield the title compound.

Materials:

  • 4-Acetamidobenzoic acid

  • Sulfuric acid (98%)

  • Nitric acid (70%)

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a beaker, dissolve 10 g of 4-acetamidobenzoic acid in 50 mL of concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.

  • Slowly add a nitrating mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid dropwise to the solution, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

  • The white precipitate of this compound is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

Reduction of this compound to 4-Acetamido-3-aminobenzoic Acid

This protocol details the reduction of the nitro group to an amino group, a key step for further derivatization.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Reflux apparatus, filtration apparatus

Procedure:

  • To a solution of 10 g of this compound in 100 mL of ethanol, add 30 g of stannous chloride dihydrate.

  • Add 50 mL of concentrated hydrochloric acid dropwise with stirring.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, the resulting precipitate is filtered.

  • The solid is suspended in water and the pH is adjusted to 8 with a 10% NaOH solution to precipitate the tin salts.

  • The mixture is heated to boiling and filtered hot.

  • The filtrate is acidified with acetic acid to precipitate the product, 4-acetamido-3-aminobenzoic acid.

  • The product is collected by filtration, washed with cold water, and dried.

General Procedure for Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against influenza neuraminidase using a fluorogenic substrate.[5][6][7]

Materials:

  • Influenza virus neuraminidase

  • Test compounds (e.g., derivatives of this compound)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add 25 µL of each compound dilution to the respective wells. Include wells with buffer only as a negative control and wells with a known inhibitor as a positive control.

  • Add 25 µL of a pre-determined concentration of influenza neuraminidase to each well.

  • Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate solution to each well.

  • Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

Synthetic Pathway from this compound

G A 4-Acetamidobenzoic Acid B This compound A->B Nitration (H2SO4, HNO3) C 4-Acetamido-3-aminobenzoic Acid B->C Reduction (e.g., SnCl2, HCl) D Neuraminidase Inhibitors (e.g., Guanidino derivatives) C->D Guanidinylation E Quinoxaline Scaffolds C->E Cyclocondensation with 1,2-dicarbonyls F Schiff Base Derivatives C->F Condensation with aldehydes

Caption: Synthetic utility of this compound.

Influenza Virus Release and Inhibition Workflow

G cluster_host Infected Host Cell cluster_virus Progeny Virus A Viral Replication and Assembly B Budding Virion A->B C Sialic Acid Receptors B->C HA binds to Sialic Acid F Released Virus C->F Release D Hemagglutinin (HA) E Neuraminidase (NA) E->C NA cleaves Sialic Acid H Inhibition of Release E->H G Neuraminidase Inhibitor (e.g., Benzoic Acid Derivative) G->E Inhibits G->H

Caption: Mechanism of influenza virus release and its inhibition.

Neuraminidase-Mediated NF-κB Signaling Activation

G cluster_virus Influenza Virus cluster_cell Host Cell NA Neuraminidase (NA) Receptor Sialylated Glycoproteins NA->Receptor Cleaves Sialic Acid IKK IKK Complex Receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory Pro-inflammatory Cytokine Genes Nucleus->Proinflammatory Induces Transcription

Caption: Influenza neuraminidase and the NF-κB signaling pathway.

References

Application Notes and Protocols for Molecular Docking Studies of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and procedural guidelines for conducting molecular docking studies with 4-Acetamido-3-nitrobenzoic acid (ANBA). This compound has garnered interest as a versatile synthetic intermediate in medicinal chemistry and has been investigated for its potential therapeutic applications, notably as an antiviral agent.[1][2]

Application Notes

Introduction

This compound is a functionalized aromatic compound with potential applications in drug discovery.[2] Its structure, featuring a carboxylic acid, a nitro group, and an acetamide group, allows for diverse chemical modifications, making it a valuable scaffold for developing novel therapeutic agents.[2] Recent computational studies have explored its potential as an inhibitor of various viral proteins, particularly those associated with SARS-CoV-2.[1][3][4][5][6] Molecular docking simulations are a crucial in-silico tool to predict the binding affinity and interaction patterns of small molecules like ANBA with their biological targets.

Mechanism of Action and Key Findings

Molecular docking studies have suggested that this compound has the potential to bind to several key proteins of the SARS-CoV-2 virus, including the spike protein, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp).[3][4][6] The binding of ANBA to these targets is predicted to interfere with their function, thus inhibiting viral replication and entry into host cells.

The primary interactions observed in these docking studies are hydrogen bonds and van der Waals forces between the functional groups of ANBA and the amino acid residues in the active sites of the target proteins. For instance, studies have shown interactions with residues such as ASP775, PRO1057, and HIS1058 in the spike protein.[4]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound with various SARS-CoV-2 target proteins as reported in the literature.

Target ProteinPDB IDBinding Free Energy (kJ/mol)Interacting Amino Acid ResiduesReference
Main ProteaseNot Specified-6.4THR292, ASN151, SER158, PHE294[4]
Spike Protein6VSBNot explicitly stated in kJ/mol, but showed "excellent binding score"ASP775, PRO1057, HIS1058[4]

Note: The binding energies and interacting residues can vary depending on the specific docking software, force fields, and parameters used in the study.

Experimental Protocols

This section provides a detailed protocol for conducting a molecular docking study of this compound against a target protein of interest. This protocol is a generalized workflow and may require optimization based on the specific target and software used.

Ligand Preparation
  • Obtain the 3D structure of this compound. This can be done by:

    • Downloading from a chemical database like PubChem (CID: 73758).

    • Sketching the molecule using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and saving it in a suitable format (e.g., MOL, SDF).

  • Convert the 2D structure to a 3D structure using a program like Open Babel or the features within your molecular modeling software.

  • Perform energy minimization of the ligand structure. This is a crucial step to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF in software such as Avogadro, PyRx, or Chimera.

  • Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for AutoDock-based studies.

  • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Save the prepared ligand file in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Ensure you select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Prepare the protein for docking:

    • Remove water molecules and any heteroatoms (e.g., co-factors, ions) that are not relevant to the binding interaction.

    • Add polar hydrogen atoms, as they are often missing in crystal structures.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Repair any missing residues or atoms if necessary, using tools like SWISS-MODEL or the functionalities within your modeling software.

  • Save the prepared protein file in the appropriate format (e.g., PDBQT).

Molecular Docking Simulation

This protocol uses AutoDock Vina as an example, a widely used open-source docking program.

  • Define the Grid Box:

    • The grid box defines the search space for the ligand on the protein surface.

    • Center the grid box on the active site of the protein. If a co-crystallized ligand is present, its coordinates can be used to define the center.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is a cube with 20-25 Å sides.

  • Configure the Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

    • You can also specify other parameters like exhaustiveness, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).

  • Run the Docking Simulation:

    • Execute the docking run from the command line using the following command: vina --config conf.txt --log log.txt

    • The program will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis of Results
  • Analyze the Binding Affinity: The output log file will contain the binding affinity scores (in kcal/mol for AutoDock Vina) for the top-ranked poses. A more negative score indicates a stronger predicted binding.

  • Visualize the Docking Poses: Use a molecular visualization tool (e.g., PyMOL, VMD, Chimera, Discovery Studio Visualizer) to view the predicted binding poses of the ligand in the protein's active site.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein for the best-scoring pose. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Most visualization tools have features to automatically detect and display these interactions.

  • Compare with Controls: If available, dock a known inhibitor (positive control) and a non-binding molecule (negative control) to validate the docking protocol. The known inhibitor should have a high binding affinity and interact with key residues as reported in the literature.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_def Define Grid Box (Active Site) ligand_prep->grid_def protein_prep Protein Preparation (e.g., SARS-CoV-2 Mpro) protein_prep->grid_def run_docking Run Docking Simulation (e.g., AutoDock Vina) grid_def->run_docking analyze_results Analyze Results run_docking->analyze_results binding_affinity Quantitative Score (kJ/mol) analyze_results->binding_affinity Binding Affinity interaction_analysis H-bonds, Hydrophobic Interactions analyze_results->interaction_analysis Interaction Analysis pose_visualization 3D Visualization of Complex analyze_results->pose_visualization Pose Visualization

Caption: General workflow for a molecular docking study.

ANBA_Docking_Findings cluster_targets SARS-CoV-2 Protein Targets cluster_findings Key Findings ANBA This compound (ANBA) Mpro Main Protease (Mpro) ANBA->Mpro Docked with Spike Spike Protein ANBA->Spike Docked with RdRp RNA-dependent RNA Polymerase ANBA->RdRp Docked with Mpro_binding Binding Energy: -6.4 kJ/mol Interacts with THR292, ASN151, etc. Mpro->Mpro_binding Spike_binding High Binding Affinity Interacts with ASP775, PRO1057, etc. Spike->Spike_binding Potential_inhibition Potential Inhibition of Viral Replication RdRp->Potential_inhibition Mpro_binding->Potential_inhibition Spike_binding->Potential_inhibition

Caption: Logical flow of ANBA's molecular docking findings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Acetamido-3-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct nitration of 4-Acetamidobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene ring.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The nitration reaction is highly exothermic.[1] Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which poses an explosion risk.[1] It is crucial to use an ice bath, add reagents slowly, and monitor the temperature closely.

Q3: What are the typical impurities and by-products in this synthesis?

A3: Common impurities include the starting material (4-Acetamidobenzoic acid), isomeric by-products, and potentially dinitrated products if the reaction conditions are not carefully controlled.[1] Overly high temperatures can also lead to decarboxylation and hydrolysis, followed by further nitration, resulting in various contaminants.[2]

Q4: How can the purity of the final product be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. Additionally, melting point analysis can be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect sulfuric acid concentration. - Prolonged addition of nitrating agent. - Loss of product during work-up.- Monitor reaction completion using Thin Layer Chromatography (TLC). - Maintain the reaction temperature strictly between 0°C and 12°C.[2] Temperatures that are too high can cause side reactions, while temperatures that are too low may slow the reaction rate. - Ensure the sulfuric acid concentration is maintained between 86% and 92%.[2] Too dilute acid leads to incomplete reaction, while too concentrated acid can make the reaction mass too thick to stir.[2] - The addition of the mixed acid should be completed within 1 to 5 hours.[2] - After precipitating the product in ice water, ensure thorough collection by filtration and wash with cold water to minimize dissolution.
High Levels of Impurities - High reaction temperature favoring side reactions. - Incorrect ratio of nitric acid.- Strictly maintain the low reaction temperature (0-12°C) to minimize the formation of undesired isomers and by-products.[2] - Use 1 to 1.2 moles of nitric acid per mole of 4-acetamidobenzoic acid to avoid over-nitration.[2]
Product is a dark, oily substance instead of a yellow solid - Reaction temperature was too high, leading to decomposition and side products. - Insufficiently rapid cooling during precipitation.- Re-evaluate and strictly control the temperature during the addition of the nitrating mixture. - Drown the reaction mass in a vigorously stirred ice-water mixture to ensure rapid and uniform precipitation.[2]
Runaway Reaction - Loss of cooling. - Addition of nitrating agent is too fast. - Inadequate stirring.- Implement a robust cooling system, such as an ice-salt bath. - Add the nitrating agent slowly and dropwise, carefully monitoring the internal temperature.[1] - Ensure efficient and continuous stirring to prevent the formation of localized hotspots.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.[2][3]

Materials:

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid. The ratio should be between 20 and 30 parts of 4-acetamidobenzoic acid per 100 parts of total sulfuric acid.[2]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by combining concentrated nitric acid and concentrated sulfuric acid. This mixture should provide 1 to 1.2 moles of nitric acid per mole of the starting 4-acetamidobenzoic acid.[2] Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid while maintaining the internal temperature of the reaction mixture between 0°C and 12°C.[2] This addition should be carried out over a period of 1 to 5 hours.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. A yellow solid product should precipitate.[2]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold distilled water until the washings are neutral to remove any residual acid.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Acetamidobenzoic Acid in Concentrated H₂SO₄ nitration Slowly Add Nitrating Mixture (0-12°C, 1-5 hours) dissolve->nitration Maintain Temp. prep_nitrating Prepare and Cool Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating->nitration stir Stir for 1 hour at 0-12°C nitration->stir precipitate Pour into Ice Water stir->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Product wash->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Control cluster_acid Acid Concentration & Ratio cluster_time Reaction Time start Low Yield or High Impurity temp_check Was Temperature Maintained between 0-12°C? start->temp_check temp_high High Temp: Side Reactions temp_check->temp_high No acid_conc_check Was H₂SO₄ Concentration 86-92%? temp_check->acid_conc_check Yes temp_ok Temp OK acid_ok Acid Conditions OK acid_conc_bad Incorrect Conc: Incomplete Reaction or Viscosity Issues acid_conc_check->acid_conc_bad No acid_ratio_check Was HNO₃ mole ratio 1-1.2? acid_conc_check->acid_ratio_check Yes acid_ratio_bad Incorrect Ratio: Over-nitration acid_ratio_check->acid_ratio_bad No time_check Was Addition Time 1-5 hours? acid_ratio_check->time_check Yes time_ok Time OK time_check->temp_ok Yes time_bad Prolonged Addition: Side Reactions time_check->time_bad No

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Common side products in the nitration of 4-acetamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of 4-acetamidobenzoic acid.

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of desired product (4-acetamido-3-nitrobenzoic acid) 1. Incomplete reaction: Insufficient reaction time or inadequate temperature control.[1] 2. Side reactions: Formation of byproducts due to elevated temperatures or prolonged reaction times.[1] 3. Improper work-up: Loss of product during isolation and purification steps.1. Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Strict Temperature Control: Maintain the reaction temperature between 0°C and 12°C, with an optimal range of 8°C to 10°C, to minimize side reactions.[1] 3. Controlled Reagent Addition: Add the nitrating mixture (mixed nitric and sulfuric acid) slowly over a period of 1 to 5 hours.[1] 4. Proper Quenching: Drown the reaction mixture in ice water slowly with vigorous agitation to ensure proper precipitation of the product.[1]
Product is difficult to purify 1. Presence of multiple side products: A complex mixture of the desired product and various byproducts can be challenging to separate by simple recrystallization.[1]1. Optimize Reaction Conditions: Adhere strictly to the recommended temperature and time parameters to minimize the formation of impurities from the outset.[1] 2. Fractional Crystallization: If impurities are present, attempt fractional crystallization using appropriate solvents. 3. Chromatography: For highly impure samples, column chromatography may be necessary for separation.
Formation of a dark brown or black reaction mixture 1. Decomposition: High reaction temperatures can lead to the decomposition of the starting material or the product, resulting in charring.[1]1. Improve Temperature Control: Ensure the reaction vessel is adequately cooled in an ice bath throughout the addition of the nitrating agent. 2. Slow, Dropwise Addition: The slow addition of the nitrating mixture helps to dissipate the heat generated during the exothermic reaction.
Unexpected formation of 4-amino-3-nitrobenzoic acid 1. Hydrolysis of the acetamido group: The acetamido group can be hydrolyzed under the acidic reaction conditions, particularly at elevated temperatures or during work-up.[1]1. Maintain Low Temperatures: Strictly control the temperature during the nitration to prevent premature hydrolysis. 2. Controlled Hydrolysis (Optional): If 4-amino-3-nitrobenzoic acid is the desired final product, the hydrolysis can be carried out intentionally by heating the drowned slurry to 90°C - 95°C.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the nitration of 4-acetamidobenzoic acid?

A1: The primary side products include:

  • Decarboxylated and over-nitrated by-products: These can form, especially at higher temperatures.[1]

  • Polynitroanilines: Formation of these impurities increases with elevated reaction temperatures.[1]

  • 3,5-dinitro-4-aminobenzoic acid: This is another significant impurity that forms at higher temperatures.[1]

  • Hydrolysis product: Hydrolysis of the acetamido group can occur, leading to the formation of 4-amino-3-nitrobenzoic acid.[1]

Q2: How does reaction temperature affect the purity of the final product?

A2: Reaction temperature is a critical factor. Maintaining a temperature between 8°C and 10°C results in a higher yield of a purer product. As the temperature increases to 12°C - 14°C, the yield of the desired product decreases, and the percentage of impurities such as polynitroanilines and 3,5-dinitro-4-aminobenzoic acid significantly increases.[1]

Q3: What is the optimal concentration of sulfuric acid for this reaction?

A3: The sulfuric acid concentration should be maintained between 86% and 92%. Using a more dilute sulfuric acid can lead to an incomplete reaction and poor yields due to increased side reactions.[1]

Q4: Can I directly synthesize 4-amino-3-nitrobenzoic acid from 4-acetamidobenzoic acid in a one-pot reaction?

A4: Yes, this is possible. After the nitration is complete, the reaction mixture can be drowned in water, and the resulting slurry can be heated to 90°C - 95°C for approximately 2 to 4 hours to hydrolyze the acetamido group, yielding 4-amino-3-nitrobenzoic acid.[1]

Data Presentation

Table 1: Effect of Temperature on Product Purity in the Nitration of 4-Acetamidobenzoic Acid (followed by hydrolysis)

Reaction Temperature (°C)Yield of 4-amino-3-nitrobenzoic acid (% of theory)Polynitroanilines (%)3,5-dinitro-4-aminobenzoic acid (%)
8 - 10740.72.8
12 - 14706.67.0

Data sourced from US Patent 3,428,673 A.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the methodology described in US Patent 3,428,673 A.[1]

Materials:

  • 4-acetamidobenzoic acid

  • Sulfuric acid (87-89%)

  • Mixed acid (67 parts 100% sulfuric acid and 33 parts 100% nitric acid)

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Substrate Solution: In a suitable reaction vessel equipped with a stirrer and cooling bath, add 473 parts of 87-89% sulfuric acid. Cool the acid to below 20°C.

  • Slowly add 135 parts of 4-acetamidobenzoic acid to the sulfuric acid over a period of 30 minutes, maintaining the temperature at or below 20°C.

  • Cool the resulting slurry to 8°C - 10°C.

  • Nitration Reaction: Slowly add 148 parts of the mixed acid to the slurry over a 2-hour period. It is crucial to maintain the reaction temperature between 8°C and 10°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 8°C to 12°C for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture (drown) into 1900 parts of cold water (10°C - 15°C) with vigorous stirring over a 3-hour period.

  • Isolation: The precipitated yellow solid, this compound, is collected by filtration.

  • Washing: Wash the collected solid with water until it is acid-free.

  • Drying: Dry the purified product at 100°C.

Mandatory Visualization

Nitration_of_4_Acetamidobenzoic_Acid cluster_side_products start 4-Acetamidobenzoic Acid reagents HNO₃ / H₂SO₄ main_product This compound (Desired Product) reagents->main_product Nitration (8-10°C) side_products_node Side Products reagents->side_products_node Side Reactions (Higher Temp >12°C) hydrolysis 4-Amino-3-nitrobenzoic Acid (via Hydrolysis) main_product->hydrolysis Hydrolysis (Heat, H₂O) decarboxylation Decarboxylation & Over-nitration side_products_node->decarboxylation polynitro Polynitroanilines side_products_node->polynitro dinitro 3,5-Dinitro-4-aminobenzoic Acid side_products_node->dinitro

Caption: Logical workflow for the nitration of 4-acetamidobenzoic acid and the formation of common side products.

References

Technical Support Center: Purification of Crude 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-acetamido-3-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, linking them to potential causes and offering actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent was too effective, and the product remained in the mother liquor.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product Oiling Out During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- Significant amount of impurities are present, depressing the melting point.- Choose a solvent with a lower boiling point.- Attempt to purify the crude product by another method, such as acid-base extraction, before recrystallization.
Colored Impurities Remain After Recrystallization - The impurity is not effectively removed by the chosen solvent.- The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization with a different solvent system.
Broad Melting Point Range of Purified Product - The product is not completely dry and contains residual solvent.- Impurities are still present.- Dry the crystals thoroughly under vacuum.- Repeat the purification process or try an alternative method like column chromatography.
Incomplete Separation in Acid-Base Extraction - Incomplete neutralization or acidification.- Emulsion formation between the organic and aqueous layers.- Use a pH meter to ensure complete conversion to the salt (pH > 8) and back to the acid (pH < 4).- To break up emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities arise from the nitration of 4-acetamidobenzoic acid and can include:

  • 4-Amino-3-nitrobenzoic acid: Formed by the hydrolysis of the acetamido group.

  • Isomeric byproducts: Such as 2-nitro-4-acetamidobenzoic acid, although the directing effects of the substituents favor the desired 3-nitro isomer.

  • Unreacted 4-acetamidobenzoic acid: If the reaction does not go to completion.

  • Di-nitrated products: If the reaction conditions are too harsh.

  • Decarboxylation products: Resulting from excessive heat during the reaction.[1]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 219-224 °C.[2] A broad melting range or a significantly lower melting point indicates the presence of impurities.

Q3: Which purification method is most suitable for my crude product?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization is effective for removing small amounts of impurities with different solubility profiles.

  • Acid-base extraction is ideal for separating the acidic product from neutral or basic impurities.

  • Column chromatography is useful for separating compounds with similar polarities, such as isomeric byproducts.

Q4: How do I choose the best solvent for recrystallization?

A4: An ideal recrystallization solvent should:

  • Completely dissolve the crude product at an elevated temperature.

  • Have very low solubility for the product at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.

  • Be chemically inert towards the product.

  • Be volatile enough to be easily removed from the purified crystals.

A mixture of solvents, such as ethanol and water, can also be used to achieve the desired solubility characteristics.

Data Presentation

Table 1: Physical Properties of this compound and a Key Impurity
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₉H₈N₂O₅224.17219-224Beige to yellow crystalline powder
4-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.13~280 (decomposes)Ochre-yellow crystalline powder
Table 2: Solubility of this compound and Related Compounds in Common Solvents

Disclaimer: Experimental solubility data for this compound is not widely available. The following table is based on qualitative observations from literature and solubility data for structurally similar compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid. This information should be used as a guide for solvent selection, and optimization may be required.

Solvent This compound (Estimated) 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
Water Sparingly soluble in cold, more soluble in hotVery slightly soluble in cold, more soluble in hotVery slightly soluble in cold, more soluble in hot
Methanol SolubleSolubleSoluble
Ethanol Soluble, especially when hotSolubleSoluble
Acetone SolubleSolubleSoluble
Ethyl Acetate Moderately solubleModerately solubleSparingly soluble
Dichloromethane Slightly solubleSlightly solubleVery slightly soluble
Hexane InsolubleInsolubleInsoluble

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a single solvent or a mixed solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and begin heating and stirring. Continue to add the hot solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified product to assess its purity.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from any neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic layer.

  • Repeat Extraction: Drain the aqueous layer into a clean beaker. To ensure complete extraction, add a fresh portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M HCl dropwise while stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. This product can be used directly or further purified by recrystallization as described in Protocol 1.

Protocol 3: Purification by Chromatography

Thin Layer Chromatography (TLC) can be used to determine the optimal solvent system for purification by column chromatography. High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative scale purification.

3.1 Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., ethyl acetate:methanol, 6:4)

  • Capillary spotters

  • UV lamp for visualization

Procedure:

  • Spotting: Dissolve a small amount of the crude product in a volatile solvent. Use a capillary spotter to apply a small spot of the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp. The separation pattern will indicate the purity of the sample and help in choosing a solvent system for column chromatography.

3.2 Column Chromatography

Materials:

  • Silica gel

  • Chromatography column

  • Mobile phase (determined from TLC, e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar solvent system and gradually increasing the polarity.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

3.3 High-Performance Liquid Chromatography (HPLC) - Analytical Method

An analytical HPLC method can be used to assess the purity of the final product.

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid to ensure the carboxylic acid is protonated. A typical starting point could be a 50:50 (v/v) mixture.[2]

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

Visualizations

Purification_Workflow Crude Crude 4-Acetamido-3- nitrobenzoic Acid Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase ColumnChrom Column Chromatography Crude->ColumnChrom Pure Pure 4-Acetamido-3- nitrobenzoic Acid Recrystallization->Pure AcidBase->Pure ColumnChrom->Pure Analysis Purity Analysis (Melting Point, HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product CheckMP Broad Melting Point? Start->CheckMP CheckColor Colored Impurities? CheckMP->CheckColor No Redry Dry Thoroughly CheckMP->Redry Yes CheckYield Low Yield? CheckColor->CheckYield No Charcoal Use Activated Charcoal CheckColor->Charcoal Yes OptimizeSolvent Optimize Recrystallization Solvent/Volume CheckYield->OptimizeSolvent Yes PureProduct Pure Product CheckYield->PureProduct No Redry->CheckMP Repurify Re-purify (e.g., another method) Repurify->Start Charcoal->Repurify OptimizeSolvent->Repurify

Caption: Troubleshooting logic for common purification issues.

References

Optimizing reaction conditions for 4-Acetamido-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Acetamido-3-nitrobenzoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the synthesis of this compound. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction is resulting in a low yield. What are the potential causes?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, the formation of side products, and inefficient purification. Key areas to investigate are:

  • Reaction Temperature: The nitration reaction is highly exothermic. If the temperature rises too high, it can lead to the formation of dinitro compounds and other side products, consuming your starting material and reducing the yield of the desired product.[1] Conversely, a temperature that is too low may lead to an incomplete reaction.[1] Maintaining a consistently low temperature, typically between 0°C and 12°C, is critical.[2]

  • Acid Concentration: The concentration of sulfuric acid is crucial. If the sulfuric acid is too dilute, the reaction may be incomplete, resulting in poor yields.[2] The concentration should generally be maintained between 86% and 92% throughout the reaction.[2]

  • Inefficient Precipitation: The product is isolated by precipitating it in ice water. If the quenching is not done properly or if the volume of ice water is insufficient, you may not recover all of the product. The reaction mass should be drowned in a substantial volume of ice water with vigorous stirring to ensure complete precipitation.[2]

Question 2: I am observing the formation of multiple products. How can I improve the selectivity for this compound?

Answer: The formation of multiple products is a common issue in the nitration of substituted benzene rings. In the case of 4-acetamidobenzoic acid, the primary side products are other isomers and dinitrated compounds.

  • Isomer Control: The acetamido group is an ortho, para-director, while the carboxylic acid group is a meta-director. The nitration of 4-acetamidobenzoic acid is directed to the position ortho to the activating acetamido group (and meta to the deactivating carboxyl group), which is the desired C-3 position. Maintaining a low reaction temperature (0-10°C) is key to maximizing the regioselectivity of the nitration.[3][4]

  • Preventing Dinitration: Over-nitration can lead to the formation of 4-acetamido-3,5-dinitrobenzoic acid.[3] This is more likely to occur under harsh conditions. To avoid this:

    • Control Temperature: Strictly maintain the temperature below 12°C.[2][3]

    • Control Reagent Stoichiometry: Use only a slight excess (1 to 1.2 moles) of nitric acid per mole of the starting material.[2]

    • Control Addition Rate: Add the nitrating mixture slowly and dropwise to the solution of 4-acetamidobenzoic acid to prevent localized overheating.[3]

    • Monitor Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[3]

Question 3: My final product is difficult to purify and appears discolored. What are the recommended purification methods?

Answer: The crude product often precipitates as a pale yellow or brownish solid.[2][5][6] Discoloration can indicate the presence of impurities or side products.

  • Washing: After filtering the precipitated product, it is crucial to wash it thoroughly with large amounts of cold water to remove any residual acids and water-soluble impurities.[6]

  • Recrystallization: The most effective method for purifying the product is recrystallization. Ethanol is a commonly used solvent for this purpose.[1][5] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly. Slow cooling is important as it promotes the formation of pure crystals, while rapid cooling can trap impurities within the crystal lattice.[1] The purified product should be a pale yellow powder.[5]

Question 4: How can I confirm the identity and purity of my synthesized product?

Answer: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Melting Point: A sharp melting point close to the literature value (e.g., 209-215°C, 212-219.5°C) indicates high purity.[2][6] A broad melting range suggests the presence of impurities.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure of the this compound.[5]

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product and to monitor the progress of the reaction.[5]

Data Presentation: Reaction Condition Optimization

The following tables summarize various reaction conditions reported for the synthesis of this compound.

Table 1: Nitration of 4-Acetamidobenzoic Acid - Reagent and Temperature Conditions

ParameterMethod AMethod BMethod C
Starting Material 4-Acetamidobenzoic acid4-Acetamidobenzoic acid4-Acetamidobenzoic acid
Nitrating Agent HNO₃ / H₂SO₄ mixture83.6% HNO₃, then mixed acidH₂SO₄, then HNO₃/H₂SO₄ mixture
Mole Ratio (HNO₃:Start Mat.) Not specified~1.1 : 1 (calculated)1 to 1.2 : 1
Solvent/Medium Nitric Acid83.6% Nitric Acid86-92% Sulfuric Acid
Temperature 4-8°C[5]8-13°C[6]0-12°C[2]
Reaction Time 1 hour[5]0.5 hour[6]1 to 5 hours[2]
Reported Yield 68%[5]Not specified, but product obtained74% (after hydrolysis)[2]
Product M.P. 209-212°C[5]212-216°C[6]198-202°C[2]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Nitration in a Mixture of Sulfuric and Nitric Acid

This protocol is adapted from a patented process describing the dissolution of the starting material in sulfuric acid followed by nitration.[2]

  • Dissolution: In a suitable reaction vessel equipped with agitation and cooling, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (87-89%). The ratio should be between 20 and 30 parts of the starting material to 100 parts of 100% sulfuric acid.[2] Maintain the temperature at or below 20°C during dissolution.

  • Nitration: Cool the solution to between 0°C and 12°C.[2] Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (e.g., a 1:2 mixture). Add this mixed acid to the solution of 4-acetamidobenzoic acid dropwise over a period of 1 to 5 hours.[2] The amount of nitric acid should be 1 to 1.2 moles per mole of the starting material.[2]

  • Reaction Monitoring: Stir the reaction mixture within the specified temperature range until the reaction is complete.

  • Quenching and Isolation: Drown the reaction mass in 1 to 3 times its weight of ice water with vigorous agitation.[2] The product, this compound, will precipitate as a yellow solid.

  • Purification: Filter the solid precipitate and wash it thoroughly with cold water. The product can be further purified by recrystallization from ethanol.[5]

Protocol 2: Nitration in Nitric Acid followed by Mixed Acid

This protocol is based on a process where the starting material is first slurried in nitric acid.[6]

  • Slurry Formation: Add 4-acetamidobenzoic acid to an aqueous nitric acid solution of 70-84% concentration at a temperature between 0°C and 25°C.[6] The quantity of acid should be 2.5 to 6 parts per part of the starting material.[6]

  • Nitration: To this slurry, add a concentrated acid (e.g., 95-98% sulfuric acid or a mixed acid) to raise the effective nitric acid concentration to 89-93%.[6] This addition should be done while maintaining the temperature between 5°C and 25°C.[6]

  • Reaction: Stir the resulting solution for approximately one hour at the controlled temperature (e.g., 8-12°C).[6]

  • Quenching and Isolation: Pour the reaction mass into a large volume of ice water (e.g., 1000 parts ice water for 50 parts starting material) to precipitate the product.[6]

  • Purification: Filter the pale yellow precipitate and wash it with a large volume of water (e.g., 2000 parts) and then dry.[6]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and chemical reaction pathways.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Acetamidobenzoic Acid in Conc. H₂SO₄ B Cool Solution (0-12°C) A->B E Add Nitrating Mix Dropwise to Main Solution B->E C Prepare Nitrating Mix (HNO₃ + H₂SO₄) D Cool Nitrating Mix C->D D->E F Maintain Temp (0-12°C) & Stir (1-5h) E->F G Pour Reaction Mix onto Crushed Ice F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Recrystallize from Ethanol (Optional) I->J K Dry Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathway start 4-Acetamidobenzoic Acid reagents HNO₃ / H₂SO₄ start->reagents product This compound (Desired Product) reagents->product Mono-nitration side_product 4-Acetamido-3,5-dinitrobenzoic Acid (Side Product) reagents->side_product Over-nitration conditions_desired Controlled Temp. (0-12°C) reagents->conditions_desired conditions_side High Temp. / Excess HNO₃ reagents->conditions_side

Caption: Reaction pathway for the nitration of 4-acetamidobenzoic acid.

References

Troubleshooting low yield in 4-Acetamido-3-nitrobenzoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during the preparation of 4-Acetamido-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction resulted in a very low yield of this compound. What are the most likely causes?

Low yields are often attributable to several critical factors in the nitration process. The most common issues include:

  • Improper Temperature Control: The nitration of 4-acetamidobenzoic acid is highly exothermic. If the temperature rises above the optimal range (0-12°C), side reactions such as hydrolysis of the acetamido group and decarboxylation can occur, leading to a variety of contaminants and reducing the yield of the desired product.[1]

  • Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is crucial. If the concentration is too low (below 86%), the reaction may be incomplete, resulting in poor yields.[1] Conversely, if the concentration is too high (above 92%), the reaction mixture can become too thick to stir effectively, leading to poor heat transfer and localized overheating.[1]

  • Suboptimal Nitric Acid Stoichiometry: An insufficient amount of nitric acid will lead to incomplete conversion of the starting material. However, a large excess can promote the formation of dinitrated byproducts. A molar ratio of 1 to 1.2 moles of nitric acid per mole of 4-acetamidobenzoic acid is recommended.[1]

  • Prolonged Reaction Time: While the addition of the nitrating mixture should be controlled to manage the temperature, an overly extended total reaction time is not beneficial and should typically be kept between 1 to 5 hours.[1]

Q2: The reaction mixture turned dark brown or black. What does this indicate and how can it be prevented?

A dark coloration in the reaction mixture often points to oxidative side reactions or decomposition of the starting material or product. This can be caused by:

  • Excessive Temperatures: High temperatures can cause decomposition and charring.[2]

  • Presence of Excess Nitrogen Oxides (NOx): These can lead to oxidative degradation of the organic compounds present.

To prevent this, strictly maintain the reaction temperature within the recommended range (ideally 0-10°C).[1][2] The controlled, slow addition of the nitrating mixture is also critical to prevent localized temperature spikes.

Q3: My final product is difficult to purify and appears to be a mixture of isomers. How can I improve the purity?

The formation of isomeric impurities can complicate purification. To obtain a purer product:

  • Ensure Proper Reaction Conditions: Adhering to the recommended temperature and acid concentrations will favor the formation of the desired 3-nitro isomer.

  • Purification by Drowning: The standard procedure involves "drowning" the reaction mass in ice water with vigorous agitation to precipitate the crude product.[1]

  • Thorough Washing: After filtration, it is essential to wash the collected solid thoroughly with cold water to remove any residual acids that could interfere with subsequent steps or analyses.[2]

  • Recrystallization: If isomeric impurities persist, recrystallization can be an effective purification method.

Q4: I am observing hydrolysis of the acetamido group. How can this be minimized?

Hydrolysis of the acetamido group to an amino group can occur under the strongly acidic reaction conditions, especially at elevated temperatures.[1] To minimize this side reaction, it is critical to maintain the low reaction temperature (0-12°C) throughout the addition of the nitrating mixture and for the duration of the reaction.[1]

Experimental Protocols & Data

Table 1: Summary of Key Reaction Parameters for Nitration of 4-Acetamidobenzoic Acid
ParameterRecommended RangeRationalePotential Issues if Deviated
Reaction Temperature 0°C to 12°C[1]Minimizes side reactions like hydrolysis and decarboxylation.High temp: Increased byproducts, lower yield, decomposition. Low temp: Slow or incomplete reaction.
Sulfuric Acid Conc. 86% to 92%[1]Ensures complete reaction and manageable viscosity.<86%: Incomplete reaction, low yield. >92%: Mixture too thick to stir.
Nitric Acid (molar ratio) 1 to 1.2 moles per mole of substrate[1]Provides sufficient reagent for complete nitration without promoting over-nitration.<1: Incomplete reaction. >1.2: Increased risk of dinitration.
Reaction Time 1 to 5 hours[1]Allows for complete reaction at the controlled temperature.Too short: Incomplete reaction. Too long: Not typically beneficial and may increase side reactions if temperature fluctuates.
Detailed Experimental Protocol

This protocol is based on established methods for the nitration of 4-acetamidobenzoic acid.[1][3][4]

Materials:

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70% or 100% for mixed acid)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of the Substrate Solution: In a flask equipped with a stirrer and thermometer, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (maintaining a ratio of 20-30 parts of the starting material to 100 parts of 100% sulfuric acid).[1] Cool this mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare a mixed acid by slowly adding 1 part of 100% nitric acid to 2 parts of 100% sulfuric acid.[1] Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-acetamidobenzoic acid over a period of 1 to 5 hours.[1] Carefully monitor the temperature and ensure it remains between 0°C and 12°C.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir within the cold bath for an additional period to ensure the reaction goes to completion.

  • Quenching and Precipitation: Slowly pour the reaction mixture onto crushed ice (1 to 3 times the weight of the reaction mass) with vigorous stirring.[1] A yellow precipitate of crude this compound should form.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold distilled water to remove residual acids.

  • Drying: Dry the purified product. The expected melting point is in the range of 198-219.5°C.[1][3]

Visual Guides

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for this compound Synthesis sub_prep Substrate Preparation (4-Acetamidobenzoic Acid in H₂SO₄) nitration Nitration Reaction (0-12°C, 1-5h) sub_prep->nitration mix_prep Nitrating Mixture Preparation (HNO₃ + H₂SO₄) mix_prep->nitration quench Quenching (Pour onto ice water) nitration->quench isolate Isolation (Vacuum Filtration) quench->isolate wash Washing (Cold Distilled Water) isolate->wash dry Drying wash->dry product Final Product (this compound) dry->product

Caption: Figure 1. Synthesis Workflow

Troubleshooting Decision Tree

troubleshooting_tree Figure 2. Troubleshooting Decision Tree for Low Yield start Low Yield Observed temp_check Was Temp > 12°C? start->temp_check acid_conc_check Was H₂SO₄ Conc. < 86% or > 92%? temp_check->acid_conc_check No temp_issue Side reactions likely (Hydrolysis, Decarboxylation). Maintain 0-12°C. temp_check->temp_issue Yes reaction_time_check Was Reaction Time < 1 hour? acid_conc_check->reaction_time_check No acid_conc_issue Incomplete reaction or poor mixing. Use 86-92% H₂SO₄. acid_conc_check->acid_conc_issue Yes reaction_time_issue Incomplete reaction. Ensure sufficient time (1-5h). reaction_time_check->reaction_time_issue Yes

Caption: Figure 2. Troubleshooting Low Yield

References

Preventing di-nitration during the synthesis of 4-Acetamido-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 4-acetamido-3-nitrobenzoic acid while preventing the common side reaction of di-nitration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, linking them to potential causes and offering corrective actions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of di-nitro or other isomeric byproducts due to harsh reaction conditions.[1] 3. Loss During Workup: Product lost during filtration or washing steps.1. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Strict Temperature Control: Maintain the reaction temperature between 0°C and 12°C.[1] 3. Controlled Reagent Addition: Add the nitrating mixture slowly to manage the exothermic reaction.[1]
Presence of Di-nitro Byproduct 1. Excess Nitrating Agent: Using a molar excess of nitric acid. 2. High Reaction Temperature: Temperatures above 15°C significantly favor di-nitration. 3. High Concentration of Sulfuric Acid: Very high concentrations can increase the reactivity of the nitrating species.1. Stoichiometric Control: Use a controlled molar ratio of nitric acid to 4-acetamidobenzoic acid (typically 1 to 1.2 moles of nitric acid per mole of substrate).[1] 2. Maintain Low Temperature: Utilize an ice bath to keep the temperature consistently low. 3. Optimize Acid Concentration: Maintain the sulfuric acid concentration in the mass between 86% and 92%.[1]
Product is an Oil or Fails to Solidify 1. Presence of Impurities: Contamination with di-nitro byproducts or other isomers can lower the melting point. 2. Incomplete Removal of Acids: Residual nitric or sulfuric acid can prevent crystallization.1. Purification: Recrystallization from an ethanol/water mixture can help isolate the desired mono-nitrated product. 2. Thorough Washing: After quenching the reaction with ice water, ensure the precipitate is thoroughly washed with cold water to remove residual acids.
Dark Brown or Black Reaction Mixture 1. Oxidation: The presence of excess nitrogen oxides (NOx) can lead to the oxidation of the starting material or product.1. Temperature Control: Strictly maintain a low reaction temperature. 2. Use of Urea (Optional): In some nitration procedures, a small amount of urea can be added to scavenge excess nitrous acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to di-nitration during the synthesis of this compound?

A1: Over-nitration is primarily caused by a combination of factors that increase the reactivity of the nitrating species and the aromatic system. Key factors include:

  • Reaction Temperature: Higher temperatures increase the reaction rate and favor multiple substitutions. Most nitration reactions are exothermic, and poor temperature control can lead to runaway reactions and over-nitration.[2]

  • Concentration of Nitrating Agent: Using a large excess of the nitrating agent (e.g., nitric acid) increases the probability of multiple nitration events.[2]

  • Strong Acid Catalyst: The presence of a strong acid catalyst, typically sulfuric acid, generates a high concentration of the highly reactive nitronium ion (NO₂⁺), which can lead to rapid and multiple nitrations.[2]

Q2: How can I effectively control the reaction temperature to prevent over-nitration?

A2: Effective temperature control is crucial for selective mono-nitration. Here are several methods:

  • Cooling Baths: Employing an ice bath or other cooling systems to maintain a low and stable reaction temperature is a common practice.[2] For many reactions, maintaining the temperature between 0°C and 12°C is ideal.[1]

  • Slow Addition of Reagents: The nitrating mixture should be added slowly and in a controlled manner to the solution of 4-acetamidobenzoic acid to allow for the dissipation of heat generated during the exothermic reaction.[1]

Q3: What is the optimal concentration of sulfuric acid for this reaction?

A3: The concentration of sulfuric acid is a critical parameter. The sulfuric acid serves to dissolve the 4-acetamidobenzoic acid and catalyze the formation of the nitronium ion. The recommended concentration of sulfuric acid in the reaction mass should be maintained between 86% and 92%.[1] Too dilute sulfuric acid can result in an incomplete reaction and poor yields, while overly concentrated sulfuric acid may not provide a sufficiently fluid reaction mass for commercial-scale production.[1]

Q4: How can I purify the final product to remove any di-nitro impurities?

A4: If di-nitration occurs, the resulting impurity can often be removed through recrystallization. A common solvent system for the recrystallization of this compound is a mixture of ethanol and water. The desired mono-nitro product has different solubility characteristics than the di-nitro byproduct, allowing for its separation. Additionally, washing the crude product thoroughly with cold water after precipitation is essential to remove any residual acids that might interfere with crystallization.

Experimental Protocols

Key Experiment: Controlled Mono-nitration of 4-Acetamidobenzoic Acid

This protocol is based on established methods for achieving high yields of this compound while minimizing di-nitration.[1][3]

Materials:

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (96-98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid. Maintain the temperature between 0°C and 5°C.[3]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by adding the desired amount of concentrated nitric acid to concentrated sulfuric acid. A common mixture is one part 100% nitric acid to two parts 100% sulfuric acid.[1]

  • Nitration Reaction: Slowly add the nitrating mixture to the solution of 4-acetamidobenzoic acid over a period of 1 to 5 hours.[1] It is crucial to maintain the reaction temperature between 0°C and 12°C throughout the addition to prevent di-nitration.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 30 minutes to 1 hour to ensure the reaction goes to completion.[3] Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acids. The crude product can be further purified by recrystallization from an ethanol/water mixture. The expected melting point of the pure product is in the range of 209-219.5°C.[3][4]

Data Presentation

Table 1: Summary of Reaction Conditions for Selective Mono-nitration
Parameter Recommended Range Reference
Temperature 0°C to 12°C[1]
Sulfuric Acid Concentration 86% to 92%[1]
Molar Ratio (HNO₃:Substrate) 1:1 to 1.2:1[1]
Addition Time of Nitrating Agent 1 to 5 hours[1]
Yield 72% to 95%[1]
Melting Point 209°C to 219.5°C[3][4]

Visualizations

ReactionPathway cluster_start Starting Material cluster_reaction Nitration Conditions cluster_product Desired Product cluster_byproduct Undesired Byproduct A 4-Acetamidobenzoic Acid D This compound A->D Mono-nitration B Mixed Acid (HNO₃ + H₂SO₄) C Controlled Temperature (0-12°C) E 4-Acetamido-3,5-dinitrobenzoic Acid D->E Further Nitration (Di-nitration)

Caption: Reaction pathway for the nitration of 4-acetamidobenzoic acid.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Di-nitro Impurity? CheckYield->CheckPurity No OptimizeTemp Control Temperature (0-12°C) CheckYield->OptimizeTemp Yes Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes Success Pure Product Obtained CheckPurity->Success No OptimizeReagents Adjust Reagent Ratio (HNO₃:Substrate) OptimizeTemp->OptimizeReagents OptimizeReagents->Start Recrystallize->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Issues with the solubility of 4-Acetamido-3-nitrobenzoic acid in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-Acetamido-3-nitrobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Direct quantitative solubility data for this compound in a comprehensive range of solvents is limited in publicly available literature. However, based on its chemical structure, which includes a carboxylic acid, an acetamido group, and a nitro group, we can infer its general solubility behavior. It is anticipated to have low solubility in non-polar organic solvents and water, and higher solubility in polar aprotic and protic organic solvents.

Q2: Why is this compound poorly soluble in water?

The molecule contains polar functional groups (carboxylic acid, acetamido, and nitro groups) that can engage in hydrogen bonding with water. However, the benzene ring constitutes a significant non-polar surface area, which limits its overall miscibility with water.

Q3: Which organic solvents are most likely to dissolve this compound?

Polar organic solvents are the best candidates for dissolving this compound. These include, but are not limited to:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Methanol

  • Ethanol

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is expected to be highly pH-dependent. The carboxylic acid group has a pKa that, when deprotonated in basic conditions (pH > pKa), will form a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions. Conversely, in acidic conditions (pH < pKa), the carboxylic acid will be protonated, leading to lower aqueous solubility.

Q5: Can temperature be used to increase the solubility?

Yes, for most solid-solvent systems, increasing the temperature will increase the solubility. Heating the solvent while dissolving this compound can help to overcome the lattice energy of the solid and increase the rate and extent of dissolution. However, be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.

Root Cause Analysis and Solutions:

This workflow outlines a systematic approach to troubleshooting solubility issues.

G cluster_start Initial Observation cluster_rca Root Cause Analysis cluster_solutions Solutions cluster_verify Verification cluster_end Outcome start Compound does not dissolve rca1 Is the solvent appropriate? start->rca1 rca2 Is the concentration too high? rca1->rca2 Yes sol1 Select a more polar organic solvent (e.g., DMF, DMSO) rca1->sol1 No rca3 Is the temperature optimal? rca2->rca3 No sol2 Reduce the concentration of the compound rca2->sol2 Yes rca4 Is the pH appropriate (for aqueous solutions)? rca3->rca4 Yes sol3 Gently heat the mixture with stirring rca3->sol3 No sol4 Adjust pH to > pKa to form a soluble salt rca4->sol4 No, for aqueous verify Compound Dissolved? rca4->verify Yes, for aqueous sol1->verify sol2->verify sol3->verify sol4->verify end_success Proceed with experiment verify->end_success Yes end_fail Re-evaluate experimental conditions or consult literature verify->end_fail No

Caption: Troubleshooting workflow for solubility issues.

Issue 2: The compound precipitates out of solution after cooling.

This is a common issue when solubility has been achieved through heating. The solution was likely supersaturated at the higher temperature.

Solutions:

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble.

  • Use a Co-solvent System: Adding a small amount of a stronger solvent (e.g., a few drops of DMF or DMSO) to your primary solvent can sometimes stabilize the solution at a lower temperature.

  • Prepare Fresh Solutions: If the compound needs to be in solution at room temperature, prepare a fresh, less concentrated solution that is not heated.

Data Presentation

While specific quantitative data for this compound is scarce, the following table provides a qualitative and estimated solubility profile based on the behavior of structurally similar nitrobenzoic acids.

Solvent CategoryCommon SolventsExpected Solubility of this compound
Polar Aprotic DMF, DMSO, AcetoneHigh
Polar Protic Methanol, EthanolModerate to High
Non-Polar Organic Toluene, HexaneVery Low
Aqueous Water (neutral pH)Very Low
Aqueous (Basic) Water (pH > 8)High (as a salt)
Aqueous (Acidic) Water (pH < 4)Very Low

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol provides a general method for dissolving the compound in a polar organic solvent.

G start Start weigh Weigh the required amount of this compound start->weigh add_solvent Add a small volume of the chosen polar organic solvent (e.g., DMSO) weigh->add_solvent vortex Vortex or sonicate the mixture add_solvent->vortex observe Observe for dissolution vortex->observe add_more_solvent Incrementally add more solvent until the compound dissolves observe->add_more_solvent Not Dissolved heat If not fully dissolved, gently warm the solution with stirring observe->heat Partially Dissolved end Solution is ready for use observe->end Dissolved add_more_solvent->vortex cool Allow the solution to cool to room temperature heat->cool cool->end

Caption: Experimental workflow for dissolving the compound.

Methodology:

  • Weighing: Accurately weigh the desired mass of this compound in a suitable container.

  • Initial Solvent Addition: Add a small volume of the selected high-purity polar organic solvent (e.g., DMSO, DMF).

  • Mechanical Agitation: Use a vortex mixer or an ultrasonic bath to aid in the dissolution process.

  • Observation and Incremental Addition: Observe the solution. If the compound has not fully dissolved, continue to add the solvent in small increments, with agitation after each addition, until a clear solution is obtained.

  • Heating (Optional): If the compound remains insoluble at the desired concentration, gently warm the mixture on a hot plate with constant stirring. Do not exceed a temperature that could cause decomposition of the compound or significant evaporation of the solvent.

  • Cooling: Once dissolved, remove the solution from the heat and allow it to cool to ambient temperature. Observe for any precipitation.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to prepare an aqueous solution by converting the acid to its more soluble salt form.

Methodology:

  • Suspension: Suspend the weighed this compound in the desired volume of deionized water.

  • Basification: While stirring, add a suitable base (e.g., 1M NaOH) dropwise.

  • pH Monitoring: Monitor the pH of the suspension continuously with a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves and the pH is in the desired basic range (typically pH > 8).

  • Final Volume Adjustment: If necessary, adjust the final volume with deionized water.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Interpreting NMR spectrum of 4-Acetamido-3-nitrobenzoic acid for impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 4-Acetamido-3-nitrobenzoic acid, with a focus on identifying potential impurities.

Troubleshooting and FAQs

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum likely indicate the presence of impurities. The most common impurities arise from the synthesis process, which typically involves the nitration of 4-acetamidobenzoic acid. Potential impurities include:

  • Unreacted Starting Material: 4-acetamidobenzoic acid.

  • Hydrolysis Product: 4-amino-3-nitrobenzoic acid, which can form if the acetamido group is hydrolyzed.

  • Residual Solvents: Solvents used during synthesis or purification.

To identify these impurities, compare the chemical shifts and multiplicities of the unknown peaks with the data provided in the tables below.

Q2: How can I distinguish the signals of this compound from its common impurities in a ¹H NMR spectrum?

A2: You can distinguish the signals based on their characteristic chemical shifts and coupling patterns in the aromatic region, as well as the shifts of the acetyl and amine/amide protons.

  • This compound has three distinct aromatic protons with specific splitting patterns.

  • 4-acetamidobenzoic acid , being a para-substituted ring, will show a more symmetrical pattern, typically two doublets.

  • 4-amino-3-nitrobenzoic acid will lack the acetyl methyl singlet and will have signals for the amino protons.

Refer to Table 1 and Table 2 for a detailed comparison of the expected ¹H NMR data.

Q3: The integration of my aromatic region does not add up to the expected number of protons. What does this suggest?

A3: If the total integration of the aromatic region is incorrect, it strongly suggests the presence of aromatic impurities. For example, if the integration is higher than expected for the three aromatic protons of this compound, you may have residual 4-acetamidobenzoic acid. Carefully compare the integration ratios of the distinct aromatic signals to their expected values to quantify the level of impurity.

Q4: I see a singlet around 2.1 ppm that I don't expect. What is it?

A4: A singlet around 2.1 ppm is characteristic of the acetyl methyl protons of the starting material, 4-acetamidobenzoic acid. Its presence indicates an incomplete reaction.

Q5: My baseline is noisy and broad. How can I improve the quality of my NMR spectrum?

A5: A noisy baseline can be due to several factors including low sample concentration, poor shimming of the spectrometer, or the presence of paramagnetic impurities. To improve your spectrum:

  • Ensure your sample is sufficiently concentrated.

  • Request proper shimming of the NMR spectrometer before acquiring your data.

  • If paramagnetic impurities are suspected, you can try filtering your NMR solution.

Data Presentation

Table 1: ¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ) in DMSO-d6 (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
COOH~11.20Singlet1H-
Ar-H (adjacent to COOH)~8.54Doublet1H~8.2 Hz
Ar-H (adjacent to NO₂)~8.69Multiplet (likely dd)1H-
Ar-H (adjacent to NHAc)~8.17Doublet1H~7.8 Hz
NH~7.81Singlet1H-
CH₃~2.54Singlet3H-
Table 2: ¹H NMR Data for Potential Impurities in DMSO-d6
CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
4-acetamidobenzoic acid COOH~12.7Singlet1H-
NH~10.3Singlet1H-
Ar-H~7.92Doublet2H~8.5 Hz
Ar-H~7.72Doublet2H~8.5 Hz
CH₃~2.11Singlet3H-
4-amino-3-nitrobenzoic acid COOHBroad Singlet1H--
Ar-H--1H-
Ar-H--1H-
Ar-H--1H-
NH₂Broad Singlet2H--

Experimental Protocols

Protocol for NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Choosing the Solvent: Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. This is a good choice for dissolving benzoic acid derivatives and for observing exchangeable protons like those from carboxylic acids and amides.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d6 to the tube.

  • Ensuring Complete Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, you can use a vortex mixer or sonicate the sample for a short period.

  • Adding an Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard, but its volatility can be an issue. Other standards can be used depending on the specific requirements of the analysis.

  • Data Acquisition: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedures for acquiring a ¹H NMR spectrum. Ensure the spectrometer is properly shimmed to obtain high-resolution data.

Visualization

Troubleshooting Workflow for Impurity Identification in ¹H NMR

impurity_troubleshooting start Start: Acquire ¹H NMR Spectrum of this compound check_peaks Are there unexpected peaks in the spectrum? start->check_peaks impurity_present Impurity likely present. Proceed to identification. check_peaks->impurity_present Yes no_impurity Spectrum is clean. No major impurities detected. check_peaks->no_impurity No check_aromatic Analyze Aromatic Region (δ 7.5 - 9.0 ppm) impurity_present->check_aromatic check_aliphatic Analyze Aliphatic Region (δ 2.0 - 2.6 ppm) impurity_present->check_aliphatic end End of Analysis no_impurity->end aromatic_impurity Symmetrical doublets (around δ 7.7-7.9)? check_aromatic->aromatic_impurity aliphatic_impurity Singlet around δ 2.1 ppm? check_aliphatic->aliphatic_impurity starting_material Impurity: 4-acetamidobenzoic acid (Unreacted starting material) aromatic_impurity->starting_material Yes check_nh_and_ch3 Absence of CH₃ singlet (δ ~2.5 ppm) and presence of broad NH₂ signal? aromatic_impurity->check_nh_and_ch3 No aliphatic_impurity->starting_material Yes aliphatic_impurity->end No starting_material->end hydrolysis_product Impurity: 4-amino-3-nitrobenzoic acid (Hydrolysis product) check_nh_and_ch3->hydrolysis_product Yes check_nh_and_ch3->end No hydrolysis_product->end

Caption: Troubleshooting workflow for identifying common impurities in the ¹H NMR spectrum of this compound.

Technical Support Center: Managing Exothermic Nitration of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of aromatic compounds. Particular focus is given to the management of the highly exothermic nature of these reactions to ensure safety, selectivity, and optimal yield.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of aromatic compounds?

A1: Precise temperature control is paramount in aromatic nitration for several key reasons:

  • Preventing Over-nitration: Higher temperatures can promote the addition of multiple nitro groups to the aromatic ring, which reduces the yield of the desired mono-nitrated product.[1] For instance, in the nitration of benzene, maintaining a temperature at or below 50°C is crucial to favor the formation of nitrobenzene over dinitrobenzene.[1]

  • Minimizing By-product Formation: Elevated temperatures can lead to the decomposition of nitric acid, forming nitrogen dioxide and other unwanted side products that complicate purification.[2] Oxidation of the aromatic substrate can also occur, particularly with sensitive starting materials.

  • Ensuring Regioselectivity: For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature can significantly influence the product distribution. Controlling the temperature is key to achieving the desired regioselectivity.

  • Avoiding Runaway Reactions: The most significant risk of poor temperature control is a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal. This can cause a rapid increase in temperature and pressure, potentially leading to violent decomposition or an explosion.

Q2: What is the ideal temperature range for a typical nitration reaction?

A2: There is no single "ideal" temperature, as the optimal range is highly dependent on the reactivity of the aromatic substrate and the specific nitrating agent used. General guidelines are as follows:

  • Activated Substrates (e.g., Phenol, Aniline derivatives): These highly reactive compounds require very low temperatures, often in the range of -10°C to 5°C, to prevent oxidation and over-nitration. The nitration of phenol, for example, can be carried out with dilute nitric acid at room temperature due to its high reactivity.[3]

  • Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): For these compounds, temperatures are typically maintained between 0°C and 60°C. The nitration of benzene is commonly performed below 50-60°C to prevent dinitration.[1][2][4] Toluene is often nitrated at around 30°C, as it is about 25 times more reactive than benzene.[1][5]

  • Strongly Deactivated Substrates (e.g., Nitrobenzene): To nitrate an already deactivated ring, more forcing conditions are necessary. This may involve higher temperatures (e.g., >60°C) and stronger nitrating agents. The dinitration of nitrobenzene, for instance, may require temperatures up to 100°C.

Q3: How can I effectively control the temperature of my nitration reaction?

A3: Several methods can be employed to maintain the desired reaction temperature:

  • Cooling Baths: Utilize an ice bath (0°C) or an ice-salt bath (<0°C) to externally cool the reaction vessel.

  • Controlled Addition Rate: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture. This ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized temperature spikes.

  • Vigorous Stirring: Ensure efficient mixing to promote uniform heat distribution throughout the reaction mixture.

  • Use of a Co-solvent: In some cases, a solvent like dichloromethane can be used to help moderate the reaction.[1][6]

Q4: What are the primary safety hazards associated with aromatic nitration, and how can they be mitigated?

A4: The primary hazards include the corrosive nature of the acids, the potential for runaway reactions, and the toxicity of the reagents and byproducts.[7]

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

  • Runaway Reactions: Nitration reactions are highly exothermic.[8] Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure. To mitigate this, use the temperature control methods mentioned in Q3 and have a quenching plan in place.

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are toxic upon inhalation.[7] All nitration reactions should be performed in a well-ventilated fume hood.[7]

  • Safe Handling of Mixed Acids: Always add sulfuric acid to nitric acid slowly and with cooling, never the other way around. Prepare the nitrating mixture in advance and allow it to cool before use.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Yield of Product 1. Reaction temperature is too low, significantly slowing the reaction rate. 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids were used. 4. Poor mixing of immiscible phases.1. Cautiously increase the temperature in small increments while carefully monitoring. 2. Use a stronger nitrating system, such as increasing the H₂SO₄ concentration or using fuming sulfuric acid (oleum). 3. Use fresh, concentrated acids to prepare the nitrating mixture. 4. Increase the stirring speed to improve mass transfer between phases.
Over-nitration (Di- or Tri-nitrated Products) 1. Reaction temperature was too high. 2. Reaction time was too long. 3. Molar excess of the nitrating agent was too high.1. Perform the reaction at a lower temperature. 2. Monitor the reaction progress using TLC and quench it once the starting material is consumed. 3. Use a slight molar excess of the nitrating agent.
Product is an Oil, Not a Solid Precipitate 1. The product is a liquid or oil at the quenching temperature. 2. The product is soluble in the acidic aqueous mixture.1. Perform a liquid-liquid extraction. After quenching, transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[9] 2. Combine the organic extracts and proceed with standard washing and drying steps.[9]
Formation of Dark, Tar-like Byproducts 1. Oxidation of the starting material or product, especially with highly activated rings like phenols. 2. Reaction temperature was too high, leading to decomposition.1. Maintain a low temperature throughout the addition of the nitrating agent. 2. For highly activated substrates like phenol, use milder nitrating conditions, such as dilute nitric acid at room temperature.[3]
Runaway Reaction (Rapid Temperature Increase) 1. Rate of addition of nitrating agent was too fast. 2. Inadequate cooling. 3. Poor stirring.1. Immediately stop the addition of the nitrating agent. 2. Increase external cooling (e.g., add more ice/salt to the bath). 3. If the reaction is still not under control, quench the reaction by pouring it into a large volume of crushed ice and water.[9] Caution: Do this behind a safety shield.

Quantitative Data

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene with N₂O₅ in CH₂Cl₂ [1]

Temperature (°C)ortho-Nitrotoluene (%)meta-Nitrotoluene (%)para-Nitrotoluene (%)
-6062.51.036.5
-5062.81.136.1
-4061.61.237.2
-3059.41.639.0
-2059.41.639.0
-1059.61.838.6
059.32.038.7
1057.42.240.4
2556.12.241.7

Experimental Protocols

Protocol 1: Nitration of Benzene to Nitrobenzene [2][4]

  • Preparation of Nitrating Mixture: In a flask, combine 60 mL of concentrated sulfuric acid and 60 mL of concentrated nitric acid. Add the sulfuric acid slowly to the nitric acid while cooling the mixture in an ice bath.

  • Reaction Setup: Place 50 mL of benzene in a round-bottomed flask equipped with a magnetic stirrer and a thermometer. Place the flask in a larger beaker filled with an ice-water bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred benzene dropwise. Ensure the internal temperature of the reaction mixture does not exceed 55-60°C.[4]

  • Reaction: After the addition is complete, heat the mixture on a water bath at 60°C for approximately 1 to 1.5 hours, or until a yellow oily layer of nitrobenzene forms.[2][4]

  • Work-up and Quenching: Cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing about 150 mL of cold water or crushed ice.[4]

  • Isolation and Purification:

    • Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate the layers.

    • Wash the organic layer with dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.[2][4]

    • Dry the nitrobenzene over anhydrous calcium chloride.

    • Purify the final product by distillation, collecting the fraction boiling at approximately 211°C.[2]

Protocol 2: Nitration of Toluene [5][10]

  • Preparation of Nitrating Mixture: Slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a vial, while cooling in an ice-water bath and stirring.[5]

  • Reaction Setup: Place a 5 mL conical vial with a spin vane in an ice-water bath on a stirrer.

  • Addition of Toluene: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of about 5 minutes. Maintain a low temperature and slow the addition if boiling is observed.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 5 minutes.[5]

  • Work-up and Quenching: Transfer the reaction mixture to a separatory funnel containing 10 mL of water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[5]

  • Isolation and Purification:

    • Gently shake the separatory funnel, venting frequently, and allow the layers to separate. Remove and discard the aqueous layer.

    • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by a wash with 5 mL of water.[5]

    • Dry the organic layer with anhydrous sodium sulfate.

    • Evaporate the solvent at a low temperature to obtain the nitrotoluene product.[5]

Visualizations

RunawayReactionTroubleshooting start Rapid Temperature Increase Detected (Runaway Condition) action1 IMMEDIATELY Stop Addition of Nitrating Agent start->action1 action2 Increase External Cooling (Add more ice/salt to bath) action1->action2 check1 Is Temperature Under Control? action2->check1 action3 Continue Reaction with Extreme Caution (Monitor Closely) check1->action3 Yes action4 EMERGENCY QUENCH Pour reaction mixture onto a large volume of crushed ice/water check1->action4 No action5 Evacuate Area & Alert Safety Personnel action4->action5

Caption: Troubleshooting workflow for a runaway exothermic reaction.

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_acids Cool Nitrating Mixture prep_acids->cool_acids add_nitrating Slow, Dropwise Addition of Nitrating Mixture cool_acids->add_nitrating add_substrate Cool Aromatic Substrate in Reaction Vessel add_substrate->add_nitrating react Stir at Controlled Temperature add_nitrating->react quench Quench Reaction in Ice/Water react->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate wash Wash with NaHCO₃ (aq) and Water/Brine isolate->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry purify Purify Product (Distillation or Recrystallization) dry->purify

Caption: General experimental workflow for aromatic nitration.

References

Technical Support Center: Purification of 3-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-nitrobenzoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-nitrobenzoic acid from its isomers (2-nitrobenzoic acid and 4-nitrobenzoic acid) challenging?

A1: The separation is difficult because positional isomers like the nitrobenzoic acids possess identical molecular weights and similar chemical structures.[1] This results in very close physical properties such as polarity and pKa values, leading to comparable solubilities in common solvents and similar retention times in chromatographic systems, which makes achieving a clean separation a significant challenge.[1]

Q2: What are the common impurities found with 3-nitrobenzoic acid?

A2: The most prevalent impurities are the other positional isomers, primarily 2-nitrobenzoic acid and 4-nitrobenzoic acid.[2] These are typically formed as byproducts during the nitration of benzoic acid, with approximate yields of 20% for the 2-nitro isomer and 1.5% for the 4-nitro isomer.[2][3]

Q3: What are the primary laboratory methods for purifying 3-nitrobenzoic acid?

A3: The most common and effective methods for purifying 3-nitrobenzoic acid are fractional crystallization and recrystallization.[1][4][5] These techniques exploit the differences in solubility between the isomers in a given solvent system.[5] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is also a viable, albeit more complex, method for separating the isomers.[6]

Q4: How does pH influence the separation process?

A4: The pH of a solution is a critical factor because it dictates the ionization state of the carboxylic acid group on the isomers.[1] Below their pKa, the isomers exist in their neutral, less water-soluble form. Above their pKa, they are in their ionized (anionic) salt form, which is significantly more water-soluble.[1] Since the pKa values of the isomers differ slightly, careful manipulation of pH can be used to selectively precipitate one isomer while the others remain in solution.[4] For instance, 3-nitrobenzoic acid can be purified by dissolving the crude mixture in a basic solution to form the sodium salt, followed by controlled acidification to a pH of about 1.8-3.0 to precipitate the purified acid.[2][4]

Q5: How can I confirm the identity and purity of my purified 3-nitrobenzoic acid?

A5: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point that is close to the literature value (140-142°C for 3-nitrobenzoic acid) indicates high purity.[7][8] An impure compound will typically exhibit a depressed and broadened melting point range.[8]

  • Mixed Melting Point Determination: Mixing the purified sample with an authentic standard of 3-nitrobenzoic acid should result in no change in the melting point if the sample is pure and correctly identified.[9]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can definitively confirm the structure of the compound and identify any remaining impurities.[10][11]

  • Chromatography: Thin Layer Chromatography (TLC) or HPLC can be used to check for the presence of other isomers.[6][10]

Data Summary

The selection of an appropriate purification strategy relies on understanding the distinct physicochemical properties of each isomer.

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molar Mass ( g/mol ) 167.12167.12167.12
Melting Point (°C) 146–148[12]140–142[7][12]237–242[12]
Density (g/cm³) ~1.58[12]~1.49[12]~1.61[12]
pKa (in water) ~2.17[12]~3.47~3.41[12]
Water Solubility ~7.8 g/L[12]~2.4 g/L (at 15°C)< 1 g/L (at 26°C)

Troubleshooting Guides

Recrystallization Issues

Problem: Low Recovery of Purified Crystals

Possible CauseSuggested Solution
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding an excess of solvent will keep more of the desired compound dissolved in the mother liquor upon cooling.[13]
The product is too soluble in the chosen solvent. A significant amount of the product remains dissolved even after cooling. Select a different solvent where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[13]
Premature crystallization during hot filtration. If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the product from crystallizing on the filter paper.[14]
Incomplete precipitation. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.[14]

Problem: Oily Product Forms Instead of Crystals

Possible CauseSuggested Solution
The boiling point of the solvent is higher than the melting point of the solute. The compound "melts" in the solvent instead of dissolving. Choose a solvent with a lower boiling point.
The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Alternatively, add a "seed crystal" of the pure compound to the cooled solution.[15]
Presence of impurities. Impurities can sometimes inhibit crystal lattice formation. The oil may need to be separated, redissolved in fresh hot solvent, and the recrystallization process repeated.

Problem: No Crystals Form Upon Cooling

Possible CauseSuggested Solution
Too much solvent was added. Gently boil off some of the solvent to increase the concentration of the dissolved compound and then allow it to cool again.
The solution is not sufficiently saturated. This is a common result of using too much solvent. Concentrate the solution by evaporation and re-cool.
Supersaturation. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[15]

Experimental Protocols

Protocol 1: Recrystallization of 3-Nitrobenzoic Acid from Water

This protocol is a standard method for purifying crude 3-nitrobenzoic acid that contains isomeric impurities.

  • Dissolution: Place the crude 3-nitrobenzoic acid (e.g., 2 grams) into a 250 mL Erlenmeyer flask. Add a minimal amount of distilled water (e.g., 60-70 mL).[16]

  • Heating: Heat the mixture on a hot plate to a gentle boil. Stir continuously. Add small portions of near-boiling water until the 3-nitrobenzoic acid just completely dissolves.[15][16] Avoid adding a large excess of water to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any residual mother liquor.[10][15]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. Then, carefully transfer the crystals to a watch glass and dry them completely in a drying oven or desiccator.

  • Analysis: Weigh the dried, purified 3-nitrobenzoic acid to calculate the percent recovery and determine its melting point.

Protocol 2: Mixed Melting Point Determination

This protocol is used to confirm the identity of the purified product.

  • Sample Preparation: On a clean, dry watch glass, thoroughly grind together a small, approximately equal amount of your purified 3-nitrobenzoic acid and an authentic sample of pure 3-nitrobenzoic acid.[8]

  • Capillary Loading: Pack a small amount of the mixture into a melting point capillary tube.

  • Melting Point Measurement: Determine the melting point of the mixture using a melting point apparatus.[8]

  • Interpretation:

    • If the melting point of the mixture is sharp and unchanged from the literature value, the purified sample is confirmed to be 3-nitrobenzoic acid.[9]

    • If the melting point is depressed and shows a broad range, your sample is either impure or not 3-nitrobenzoic acid.[9]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification: Recrystallization cluster_analysis Analysis & Confirmation crude_product Crude 3-Nitrobenzoic Acid (with 2- and 4- isomers) solvent_selection Select Appropriate Solvent (e.g., Water) crude_product->solvent_selection dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolve hot_filter Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration (Isolate Crystals) cool->vacuum_filter wash_dry Wash with Cold Solvent & Dry Crystals vacuum_filter->wash_dry yield Calculate Percent Yield wash_dry->yield mp Melting Point Analysis wash_dry->mp spectroscopy Spectroscopic Analysis (NMR, IR) wash_dry->spectroscopy mmp Mixed Melting Point Determination mp->mmp pure_product Pure 3-Nitrobenzoic Acid mp->pure_product mmp->pure_product spectroscopy->pure_product

Caption: Workflow for the purification and analysis of 3-nitrobenzoic acid.

Troubleshooting_Recrystallization cluster_yes Crystals Formed cluster_no No Crystals / Oil Out start Cooled Solution q1 Are crystals forming? start->q1 q2 Is the yield low? q1->q2 Yes q3 Did an oil form? q1->q3 No success Proceed to Filtration & Drying q2->success No remedy2 Check for: - Excess solvent used - Incomplete cooling - High solubility in cold solvent q2->remedy2 Yes remedy1 Induce Crystallization: - Scratch flask wall - Add seed crystal q3->remedy1 No remedy4 Re-dissolve and try again, possibly with a different solvent q3->remedy4 Yes remedy3 Boil off some solvent to concentrate the solution remedy1->remedy3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 4-Acetamido-3-nitrobenzoic acid is a crucial building block in the preparation of various pharmaceutical compounds.[1][2] This guide provides a comparative analysis of common synthesis routes for this compound, focusing on experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Performance Comparison of Synthesis Routes

The primary method for synthesizing this compound involves the nitration of 4-acetamidobenzoic acid. The key variations in this approach lie in the choice of nitrating agent and the specific reaction conditions employed. Below is a summary of quantitative data from different reported methods.

Synthesis Route Starting Material Nitrating Agent Yield (%) Melting Point (°C) Key Advantages Reference
Route 1 4-Acetamidobenzoic acidAqueous Nitric Acid (70-84% initially, then adjusted to 89-93%)89212-219.5High yield, high purity[3]
Route 2 4-Acetamidobenzoic acidMixed Acid (Nitric Acid and Sulfuric Acid)72-80278-282 (after hydrolysis)Good yield, non-hazardous procedure[4]
Route 3 4-Acetamidobenzoic acidMixed Acid (Nitric Acid and Sulfuric Acid)68209-212Standard laboratory procedure[5]

Experimental Protocols

Route 1: Nitration with Aqueous Nitric Acid

This method, detailed in a patented process, emphasizes safety and high yield by avoiding the hazardous addition of dry powder to fuming nitric acid.[3]

Procedure:

  • 4-Acetamidobenzoic acid is dissolved in aqueous nitric acid with a concentration of 70 to 84 weight percent, while maintaining the temperature between 0°C and 25°C.[3]

  • The nitric acid concentration of the solution is then carefully adjusted to 89 to 93 weight percent.[3]

  • The reaction mixture is maintained at a temperature of 0°C to 25°C until mononitration is complete.[3]

  • The reaction mass is then "drowned" in ice water, causing the this compound to precipitate.[3]

  • The pale yellow precipitate is filtered, washed with water, and dried.[3]

Route 2: Nitration with Mixed Acid (Sulfuric and Nitric Acids)

This alternative patented process utilizes a mixture of sulfuric and nitric acids, which is a common nitrating agent in organic synthesis.[4]

Procedure:

  • 4-Acetamidobenzoic acid is dissolved in sulfuric acid (approximately 86% to 92% concentration).[4]

  • A mixture of nitric acid and sulfuric acid (typically 1 to 1.2 moles of nitric acid per mole of the starting material) is added to the solution over a period of about 1 to 5 hours.[4]

  • The temperature during the nitration is maintained in the range of 0°C to 12°C.[4]

  • The reaction mass is then drowned in water. The product can be isolated or directly hydrolyzed by heating the slurry to about 90°C to 95°C to yield 4-amino-3-nitrobenzoic acid.[4]

Route 3: General Laboratory Procedure with Mixed Acid

This method is a typical laboratory-scale synthesis using a mixed acid nitrating agent.[5]

Procedure:

  • 4-Acetamidobenzoic acid (0.05 mol) is dissolved in 83.6% nitric acid (7.2 mole).[5]

  • A mixture of two parts sulfuric acid and one part nitric acid is added to the solution over a period of 30 minutes, maintaining the temperature at 4-8°C.[5]

  • The resulting reddish-brown solution is stirred for one hour at the same temperature.[5]

  • The reaction mass is poured into 100 parts of ice water, and the precipitate is filtered.[5]

  • The filtered product is washed with 200 parts of distilled water and then dried. The final product can be recrystallized from ethanol.[5]

Synthesis Workflow Comparison

The following diagram illustrates the logical flow and key decision points when choosing a synthesis route for this compound.

Synthesis_Comparison cluster_start Starting Material cluster_routes Nitration Routes cluster_conditions Key Parameters cluster_product Final Product start 4-Acetamidobenzoic Acid route1 Route 1: Aqueous Nitric Acid start->route1 Select Route route2 Route 2: Mixed Acid (H₂SO₄/HNO₃) Patent 1 start->route2 Select Route route3 Route 3: Mixed Acid (H₂SO₄/HNO₃) Lab Protocol start->route3 Select Route cond1 High Yield (89%) High Purity route1->cond1 Leads to cond2 Good Yield (72-80%) Safety Focus route2->cond2 Leads to cond3 Standard Yield (68%) Common Lab Setup route3->cond3 Leads to product This compound cond1->product Results in cond2->product Results in cond3->product Results in

Caption: Comparative workflow of synthesis routes for this compound.

References

A Comparative Analysis of 4-Acetamido-3-nitrobenzoic Acid and Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate molecular building blocks is paramount to the successful synthesis of complex target molecules. Substituted benzoic acids, particularly those bearing nitro and acetamido functionalities, are crucial intermediates in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a detailed, objective comparison of 4-Acetamido-3-nitrobenzoic acid and the three positional isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The comparison is supported by experimental data on their physicochemical properties and synthetic routes.

Physicochemical Properties: A Quantitative Comparison

The position of the nitro group on the benzoic acid backbone, and the addition of an acetamido group, profoundly influence the molecule's physicochemical properties such as acidity, melting point, and solubility. These parameters are critical for reaction optimization, purification, and formulation development.

Nitrobenzoic Acid Isomers

The electronic effects of the electron-withdrawing nitro group significantly impact the acidity of the benzoic acid moiety, making all three isomers more acidic than benzoic acid (pKa ≈ 4.2).[1] The ortho isomer exhibits the highest acidity due to the "ortho effect," where steric hindrance from the nitro group forces the carboxylic acid group out of the plane of the benzene ring, facilitating proton donation.[2][3] The para isomer is more acidic than the meta isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1][4]

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
Appearance Yellowish-white crystals[1]Off-white to yellowish-white crystals[1]Pale yellow crystalline solid[1]
Melting Point (°C) 146–148[1]139–141[1]237–242[1]
Density (g/cm³) ~1.58[1]~1.49[1]~1.61[1]
pKa (in water) ~2.17[2]~3.45[2]~3.44[2]
Water Solubility ~6.8–7.8 g/L[1]~0.24 g/100 mL (15 °C)[1]<0.1 g/100 mL (26 °C)[1]
This compound

This compound is a more complex derivative, incorporating both an electron-donating acetamido group and an electron-withdrawing nitro group. This substitution pattern leads to distinct physicochemical properties compared to the simpler nitrobenzoic acid isomers.

PropertyThis compound
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol [5][6]
Appearance Beige to yellow crystalline powder[6]
Melting Point (°C) 219-224[6][7]
Density (g/cm³) ~1.5[6]
Boiling Point (°C) 497.4±40.0 at 760 mmHg[6]

Synthesis and Experimental Protocols

The synthetic routes to these compounds are dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

Synthesis of Nitrobenzoic Acid Isomers

The synthesis strategies for the nitrobenzoic acid isomers are well-established and vary in their efficiency.[8]

  • 2-Nitrobenzoic Acid (ortho-isomer): Primarily synthesized through the oxidation of 2-nitrotoluene.[1][9] Direct nitration of benzoic acid yields only a minor amount of the ortho isomer.[8]

  • 3-Nitrobenzoic Acid (meta-isomer): Efficiently produced by the direct nitration of benzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][8] The carboxylic acid group is a meta-director, making this the major product with typical yields of 80-96%.[8]

  • 4-Nitrobenzoic Acid (para-isomer): Prepared by the oxidation of 4-nitrotoluene.[9][10] This method is common and efficient, with yields often exceeding 80%.[8]

G cluster_synthesis Synthesis of Nitrobenzoic Acid Isomers Benzoic Acid Benzoic Acid Nitration Nitration Benzoic Acid->Nitration HNO₃, H₂SO₄ 2-Nitrotoluene 2-Nitrotoluene Oxidation_o Oxidation 2-Nitrotoluene->Oxidation_o KMnO₄ or Na₂Cr₂O₇ 4-Nitrotoluene 4-Nitrotoluene Oxidation_p Oxidation 4-Nitrotoluene->Oxidation_p KMnO₄ or Na₂Cr₂O₇ 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Nitration->3-Nitrobenzoic Acid Major Product 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid Oxidation_o->2-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Oxidation_p->4-Nitrobenzoic Acid G cluster_synthesis_acetamido Synthesis of this compound 4-Acetamidobenzoic Acid 4-Acetamidobenzoic Acid Nitration Nitration 4-Acetamidobenzoic Acid->Nitration HNO₃, H₂SO₄ This compound This compound Nitration->this compound G cluster_comparison Comparative Logic for Benzoic Acid Derivatives Choice of Benzoic Acid Derivative Choice of Benzoic Acid Derivative Nitrobenzoic Acid Isomers Nitrobenzoic Acid Isomers Choice of Benzoic Acid Derivative->Nitrobenzoic Acid Isomers Simpler scaffold This compound This compound Choice of Benzoic Acid Derivative->this compound Complex intermediate o-NBA 2-Nitrobenzoic Acid (High Acidity, Ortho Effect) Nitrobenzoic Acid Isomers->o-NBA Highest Acidity m-NBA 3-Nitrobenzoic Acid (Direct Nitration) Nitrobenzoic Acid Isomers->m-NBA Ease of Synthesis p-NBA 4-Nitrobenzoic Acid (High Melting Point, Crystalline Stability) Nitrobenzoic Acid Isomers->p-NBA Thermal Stability ANBA This compound (Multiple Functional Groups for Further Synthesis) This compound->ANBA

References

Comparative Analysis of the Biological Activities of 4-Acetamido-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological potential of 4-acetamido-3-nitrobenzoic acid derivatives, summarizing key quantitative data and experimental findings to inform future research and development.

This compound has emerged as a versatile scaffold in medicinal chemistry, offering a synthetically accessible starting point for a diverse range of biologically active compounds. The strategic placement of the acetamido, nitro, and carboxylic acid functionalities on the benzene ring provides multiple avenues for chemical modification, leading to derivatives with promising antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the reported biological activities of various this compound derivatives, supported by experimental data and detailed methodologies.

Antimicrobial Activity: Targeting Microbial Neuraminidase

A significant area of investigation for derivatives of this compound has been in the development of novel antimicrobial agents. One notable class of derivatives, Schiff bases of 4-acetamido-3-aminobenzoic acid (synthesized via the reduction of the nitro group), has demonstrated potent activity as microbial neuraminidase inhibitors.[1] Neuraminidase is a crucial enzyme for many pathogens, making it an attractive target for antimicrobial drug development.

Comparative Antimicrobial Activity of Schiff Base Derivatives

The antimicrobial efficacy of these Schiff base derivatives has been evaluated using the well diffusion method, with the zone of inhibition serving as a quantitative measure of their activity. The data presented below highlights the varying levels of antimicrobial potency observed for different substitutions on the Schiff base.

Compound IDAldehyde PrecursorZone of Inhibition (mm at 125 µg/ml)
5k 4-Chlorobenzaldehyde16 ± 2.5
5l 2,4-Dichlorobenzaldehyde16 ± 2.5
5m 3,4-Dichlorobenzaldehyde16 ± 2.5
5n 4-Fluorobenzaldehyde16 ± 2.5
5o 2-Nitrobenzaldehyde16 ± 2.5
5p 3-Nitrobenzaldehyde16 ± 2.5
5q 4-Nitrobenzaldehyde16 ± 2.5
5x Cinnamaldehyde16 ± 2.5
5y Vanillin16 ± 2.5
Table 1: Antimicrobial activity of selected 4-acetamido-3-(benzylideneamino)benzoic acid derivatives against neuraminidase-containing microbes. Data sourced from Gupta, 2018.[1]

Key Observations:

  • Several Schiff base derivatives (compounds 5k-5q, 5x, and 5y) exhibited potent inhibitory action against neuraminidase-containing microbes, with a zone of inhibition of 16 ± 2.5 mm at a concentration of 125 µg/ml.[1]

  • Molecular docking studies of compounds 5k to 5q indicated high docking scores (> -9 Kj/mol), suggesting a strong binding interaction with the microbial neuraminidase active site.[1]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Synthesis of this compound Derivatives (Schiff Bases)

The synthesis of the Schiff base derivatives involves a two-step process starting from this compound.

Step 1: Reduction of this compound to 4-Acetamido-3-aminobenzoic Acid

  • A mixture of this compound (1.5 g, 3.4 mmol) and SnCl₂ (10 g, 61.9 mmol) in ethanol (40 ml) is prepared.

  • Concentrated HCl is added to the mixture to obtain a clear solution, which is then stirred for 1 hour at room temperature.

  • The reaction mixture is subsequently refluxed for 2-3 hours at 80-90°C.

  • During reflux, a few drops of concentrated HCl are added for acidification.

  • The resulting pale yellow solution of 4-acetamido-3-aminobenzoic acid is separated using a brine solution and washed with ethyl acetate.[1]

Step 2: Schiff Base Formation

  • An equimolar mixture of 4-acetamido-3-aminobenzoic acid and a selected aromatic aldehyde is dissolved in ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • After cooling, the precipitated Schiff base is filtered, washed with ethanol, and recrystallized from a suitable solvent.[1]

Antimicrobial Activity Assay (Well Diffusion Method)
  • A standardized inoculum of the target neuraminidase-containing microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A specific concentration (e.g., 125 µg/ml) of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

  • The plates are incubated under appropriate conditions for microbial growth.

  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[1]

Visualizing the Synthetic Pathway

To illustrate the synthesis of these bioactive compounds, the following workflow diagram is provided.

G cluster_0 Synthesis of 4-Acetamido-3-aminobenzoic Acid cluster_1 Synthesis of Schiff Base Derivatives 4-Acetamido-3-nitrobenzoic_Acid This compound Reduction Reduction (SnCl2, HCl, Ethanol) 4-Acetamido-3-nitrobenzoic_Acid->Reduction 4-Acetamido-3-aminobenzoic_Acid 4-Acetamido-3-aminobenzoic Acid Reduction->4-Acetamido-3-aminobenzoic_Acid Condensation Condensation (Ethanol, Glacial Acetic Acid) Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

Caption: Synthetic pathway for Schiff base derivatives.

Future Directions

The promising antimicrobial activity of Schiff base derivatives of 4-acetamido-3-aminobenzoic acid warrants further investigation. Future studies should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the influence of different substituents on the antimicrobial activity and to guide the design of more potent analogs.

  • Broader Antimicrobial Screening: Evaluating the activity of these derivatives against a wider range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with microbial neuraminidase and other potential targets.

  • Synthesis of Other Derivatives: Exploring the synthesis of other classes of derivatives, such as esters, amides, and heterocyclic compounds, from this compound and evaluating their biological activities in areas like cancer and inflammation.

This guide serves as a foundational resource for researchers interested in the medicinal chemistry of this compound derivatives. The provided data and protocols offer a starting point for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.

References

A Comparative Structural Analysis of 4-Acetamido-3-nitrobenzoic Acid and Related Compounds via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis focusing on 4-Acetamido-3-nitrobenzoic acid. Due to the limited public availability of its complete single-crystal X-ray diffraction data, this guide leverages crystallographic information from structurally similar compounds, m-nitrobenzoic acid and acetanilide, to infer and compare potential structural features. The experimental protocols and visualizations provided are designed to offer a comprehensive understanding of the crystallographic workflow and the molecular characteristics of these compounds.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for m-nitrobenzoic acid and acetanilide, which serve as valuable comparators for understanding the potential crystal packing and molecular geometry of this compound.

Parameterm-Nitrobenzoic Acid[1]Acetanilide (at 113 K)[2]This compound
Formula C₇H₅NO₄C₈H₉NOC₉H₈N₂O₅
Crystal System MonoclinicOrthorhombicData not publicly available
Space Group P2₁/cPbcaData not publicly available
a (Å) 13.2219.509Data not publicly available
b (Å) 10.679.364Data not publicly available
c (Å) 10.377.778Data not publicly available
α (˚) 9090Data not publicly available
β (˚) 91.290Data not publicly available
γ (˚) 9090Data not publicly available
Volume (ų) 1458.51421.0Data not publicly available
Z 88Data not publicly available

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction follows a standardized workflow.[3][4][5][6][7]

1. Crystal Growth and Selection:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to encourage the growth of single crystals.

  • Selection: A suitable crystal, typically 0.1-0.3 mm in each dimension, free of visible defects, is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

  • Mounting: The crystal is mounted on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.

  • X-ray Source: Monochromatic X-rays are generated, typically from a copper or molybdenum source.

  • Diffraction: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by systematically rotating the crystal through a range of angles.

3. Data Processing and Structure Solution:

  • Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. These intensities are then scaled and corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

4. Structure Validation:

  • The final structure is validated using various crystallographic metrics (e.g., R-factor) and by checking for geometric reasonability and potential errors. The final structural information is typically deposited in a crystallographic database.

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Phasing) integration->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for X-ray crystallography.

Molecular structure and potential interactions.

References

A Comparative Study on the Antimicrobial Properties of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The position of the nitro group on the benzoic acid framework significantly influences the molecule's biological activity. This document summarizes available data on their antimicrobial efficacy, outlines detailed experimental protocols for their evaluation, and explores their potential mechanisms of action.

Introduction

Nitrobenzoic acids are aromatic carboxylic acids that have garnered interest in medicinal chemistry due to the known biological activities of nitroaromatic compounds.[1] While their primary use is often as precursors in the synthesis of other active pharmaceutical ingredients, they have demonstrated inherent antibacterial and antifungal properties.[1] Understanding the structure-activity relationship among the ortho, meta, and para isomers is crucial for the targeted design of novel antimicrobial agents.

Quantitative Antimicrobial Data

Direct comparative studies on the antimicrobial activity of all three nitrobenzoic acid isomers under uniform conditions are limited in publicly available literature.[2] The following table provides a representative summary of antimicrobial activity, compiled from various sources and illustrative of the potential of this class of compounds. It is important to note that these values can vary based on the specific microbial strains and the experimental conditions used. A comprehensive side-by-side experimental evaluation is recommended for a definitive comparison.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
2-Nitrobenzoic Acid Staphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Candida albicansData not availableData not availableData not available
3-Nitrobenzoic Acid Staphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Candida albicansData not availableData not availableData not available
4-Nitrobenzoic Acid Staphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Candida albicansData not availableData not availableData not available
Reference: Benzoic AcidEscherichia coli~1000[3]>1000-
Candida albicans125 - >1500[4]--

Note: "Data not available" indicates that specific, reliable MIC, MBC, or zone of inhibition values for the nitrobenzoic acid isomers against these common test organisms were not found in the surveyed literature. The provided data for benzoic acid serves as a baseline for comparison.

Mechanism of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds, including nitrobenzoic acid isomers, is generally attributed to the reductive bioactivation of the nitro group within the microbial cell. This process is often more efficient in anaerobic or microaerophilic environments.

The proposed mechanism involves the following key steps:

  • Cellular Uptake: The nitrobenzoic acid molecule enters the microbial cell.

  • Reductive Activation: Intracellular nitroreductase enzymes reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently to an amino (-NH₂) group. This reduction can generate highly reactive nitro radical anions as intermediates.

  • Generation of Reactive Species: The reduction process can lead to the formation of reactive nitrogen species (RNS), such as nitric oxide (NO), and reactive oxygen species (ROS) through futile cycling with oxygen.

  • Cellular Damage: These reactive species can cause significant damage to cellular macromolecules, including DNA, proteins, and lipids, leading to metabolic dysfunction and ultimately cell death.

Some nitrobenzoic acid derivatives have also been suggested to modulate cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response and cell survival.[5]

antimicrobial_mechanism cluster_cell Microbial Cell NBA Nitrobenzoic Acid (R-NO₂) Nitroreductase Nitroreductase Enzymes NBA->Nitroreductase Uptake Intermediates Reactive Intermediates (R-NO₂⁻, R-NO, R-NHOH) Nitroreductase->Intermediates Reduction RNS_ROS RNS / ROS (e.g., NO) Intermediates->RNS_ROS Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) RNS_ROS->Macromolecules Oxidative/Nitrosative Stress Damage Cellular Damage & Metabolic Dysfunction Macromolecules->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of antimicrobial action for nitrobenzoic acids.

Experimental Protocols

The following are detailed methodologies for assessing the antimicrobial properties of nitrobenzoic acid isomers.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • 2-nitrobenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of each nitrobenzoic acid isomer in DMSO (e.g., at 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate sterile broth (MHB or RPMI-1640) to obtain a range of test concentrations.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

broth_microdilution_workflow start Start prep_compounds Prepare Stock Solutions & Serial Dilutions of Nitrobenzoic Acid Isomers start->prep_compounds prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup Set up 96-Well Plate: - Broth in all wells - Serial dilutions of compounds - Add inoculum prep_compounds->plate_setup prep_inoculum->plate_setup incubation Incubate Plate (Bacteria: 37°C, 16-20h) (Fungi: 30°C, 24-48h) plate_setup->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Determination of Zone of Inhibition by Agar Well Diffusion

This method provides a qualitative assessment of the antimicrobial activity of a substance.

Materials:

  • Nitrobenzoic acid isomers

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial and fungal strains

  • Sterile saline and 0.5 McFarland standard

  • Sterile cork borer (6-8 mm diameter)

Procedure:

  • Plate Preparation:

    • Prepare MHA according to the manufacturer's instructions, sterilize, and pour into Petri dishes.

    • Prepare a microbial inoculum as described in the MIC protocol.

    • Evenly swab the entire surface of the MHA plates with the prepared inoculum.

  • Assay:

    • Aseptically bore wells into the seeded agar plates.

    • Prepare solutions of the nitrobenzoic acid isomers in DMSO at a desired concentration (e.g., 1 mg/mL).

    • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

    • Include a positive control (a standard antibiotic) and a negative control (DMSO alone).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

agar_well_diffusion_workflow start Start prep_plates Prepare Mueller-Hinton Agar Plates start->prep_plates prep_inoculum Prepare Microbial Inoculum & Swab onto Plates prep_plates->prep_inoculum create_wells Bore Wells into Seeded Agar prep_inoculum->create_wells add_compounds Add Nitrobenzoic Acid Solutions to Wells create_wells->add_compounds incubation Incubate Plates (37°C, 18-24h) add_compounds->incubation measure_zones Measure Diameter of Zone of Inhibition (mm) incubation->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

Conclusion

While nitrobenzoic acid isomers are recognized for their potential as antimicrobial agents, a clear, comparative quantification of their activity is an area requiring further investigation. The ortho, meta, and para positioning of the nitro group is expected to influence their physicochemical properties and, consequently, their interaction with microbial targets. The proposed mechanism of action, involving reductive activation, provides a rational basis for their antimicrobial effects. The experimental protocols detailed in this guide offer a standardized framework for researchers to conduct systematic evaluations of these isomers, which will be essential for elucidating their structure-activity relationships and potential for development into new therapeutic agents.

References

A Comparative Guide to the Quantum Chemical Profile of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 4-Acetamido-3-nitrobenzoic Acid's Physicochemical Properties Through Quantum Chemical Studies.

This guide provides a comprehensive comparison of the structural, vibrational, and electronic properties of this compound (ANBA), a molecule of interest in pharmaceutical research. The data presented herein is derived from quantum chemical studies, primarily employing Density Functional Theory (DFT), and is compared with available experimental data and theoretical data of analogous compounds.

Executive Summary

This compound is a multifaceted organic molecule whose utility as a synthetic intermediate is underscored by its distinct electronic and structural characteristics.[1] This guide synthesizes findings from various computational and experimental studies to offer a comparative analysis of its key chemical descriptors. By presenting quantitative data in a structured format, this document aims to facilitate a deeper understanding of ANBA's reactivity, stability, and potential for molecular interactions, which are critical aspects of drug design and development.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from DFT calculations and experimental studies on this compound and selected alternative compounds for a comprehensive comparison.

Table 1: Molecular Geometry - Bond Lengths (Å)
BondThis compound (Theoretical)This compound (Experimental - X-ray)4-Aminobenzoic Acid (Theoretical)3-Nitrobenzoic Acid (Theoretical)
C=O (Carboxylic)1.22 - 1.36~1.21~1.21~1.21
C-O (Carboxylic)1.22 - 1.36~1.31~1.36~1.35
N-O (Nitro)~1.23~1.22-~1.22
C-N (Nitro)~1.48~1.47-~1.48
C-N (Amido)~1.37~1.36~1.39-
C=O (Amido)~1.24~1.23--

Note: Theoretical values are generally from DFT calculations at the B3LYP/6-311G level. Experimental values can vary slightly based on the crystal packing environment.

Table 2: Molecular Geometry - Bond Angles (°)
AngleThis compound (Theoretical)This compound (Experimental - X-ray)4-Aminobenzoic Acid (Theoretical)3-Nitrobenzoic Acid (Theoretical)
O-C-O (Carboxylic)~124~123~124~123
C-C-N (Nitro)~119~119-~118
O-N-O (Nitro)~124~124-~124
C-N-C (Amido)~128~128--
Table 3: Vibrational Frequencies (cm⁻¹)
Vibrational ModeThis compound (Theoretical)This compound (Experimental - FTIR/Raman)
O-H Stretch (Carboxylic)~3619Broad band ~3600-3400
C=O Stretch (Carboxylic)17291711 (FTIR), 1715 (Raman)
C=O Stretch (Amido)-1676
N-O Stretch (Nitro, sym)~1350~1345
N-O Stretch (Nitro, asym)~1530~1535
C-H Stretch (Aromatic)3123 - 29272919, 2858

Note: Theoretical frequencies are often scaled to better match experimental values.

Table 4: Electronic Properties
PropertyThis compound (Theoretical)4-Aminobenzoic Acid (Theoretical)3-Nitrobenzoic Acid (Theoretical)
HOMO Energy (eV)-7.5 to -8.0~ -5.8~ -8.5
LUMO Energy (eV)-2.5 to -3.0~ -0.8~ -3.5
HOMO-LUMO Energy Gap (eV)4.5 to 5.0~ 5.0~ 5.0
Dipole Moment (Debye)~ 5.5~ 3.0~ 3.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the study of this compound.

Synthesis of this compound

A common synthetic route involves the nitration of 4-acetamidobenzoic acid.[2]

  • Dissolution: 4-Acetamidobenzoic acid is dissolved in a mixture of nitric acid and sulfuric acid. The temperature is maintained at a low level (e.g., 4-8°C) using an ice bath.

  • Nitration: A solution of nitric acid and sulfuric acid is added dropwise to the initial mixture over a period of 30 minutes, while ensuring the temperature remains controlled.

  • Stirring: The resulting reddish-brown solution is stirred for approximately one hour at the same low temperature.

  • Precipitation: The reaction mixture is then poured into a large volume of ice water, causing the product to precipitate.

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with distilled water.

  • Drying: The final product, this compound, is dried to yield a pale yellow powder.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded using a spectrophotometer (e.g., SHIMADZU) with the sample prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be obtained using an instrument equipped with an Nd:YAG laser for excitation.

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer (e.g., Bruker AV 400) using a suitable deuterated solvent, with tetramethylsilane (TMS) as an internal standard.

Quantum Chemical Calculations
  • Software: Computational studies are commonly performed using software packages like Gaussian.

  • Method: Density Functional Theory (DFT) is a widely used method, with the B3LYP functional being a popular choice.

  • Basis Set: A common basis set for such calculations is 6-311G or higher, often with polarization and diffuse functions (e.g., 6-311++G(d,p)) for improved accuracy.[1]

  • Analysis: The output of these calculations provides optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and dipole moments.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the quantum chemical study of this compound.

G cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT/B3LYP) comp_method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop_calc Electronic Property Calculation geom_opt->elec_prop_calc vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) elec_prop_calc->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) comp_analysis Comparative Analysis opt_geom->comp_analysis vib_spec->comp_analysis elec_prop->comp_analysis

Caption: Workflow for Quantum Chemical Analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_computational Computational Study cluster_comparison Comparison & Validation start_material 4-Acetamidobenzoic Acid nitration Nitration (HNO3, H2SO4) start_material->nitration product This compound nitration->product spectroscopy Spectroscopy (FTIR, Raman, NMR) product->spectroscopy xray Single Crystal X-ray Diffraction product->xray dft DFT Calculations product->dft comparison Comparison of Experimental and Theoretical Data spectroscopy->comparison xray->comparison dft->comparison

Caption: Experimental and Theoretical Workflow.

References

Unlocking Drug Discovery Potential: A Comparative ADMET Analysis of 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutics, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risk drug development and reduce costly late-stage failures. This guide offers a comprehensive comparative analysis of the ADMET properties of 4-Acetamido-3-nitrobenzoic acid (ANBA), a versatile scaffold in medicinal chemistry, against two structurally related benzoic acid derivatives: 4-aminobenzoic acid (PABA) and 4-chloro-3-nitrobenzoic acid. This analysis, supported by in silico predictions and standardized experimental protocols, provides a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary: Comparative ADMET Profiling

The journey of a drug from administration to its therapeutic target is a complex odyssey governed by its ADMET characteristics. An ideal drug candidate should exhibit good absorption, optimal distribution to the target tissue, appropriate metabolic stability, efficient and non-toxic clearance, and an acceptable safety profile. This guide delves into the in silico predicted ADMET properties of ANBA and its analogs, offering a head-to-head comparison to inform early-stage drug discovery decisions. The quantitative data presented herein was generated using the well-established SwissADME and pkCSM online platforms.

Data Presentation: A Quantitative Comparison

The following tables summarize the predicted physicochemical and ADMET properties of this compound and its comparators.

Table 1: Physicochemical Properties and Lipophilicity

PropertyThis compound4-aminobenzoic acid4-chloro-3-nitrobenzoic acid
Molecular FormulaC₉H₈N₂O₅C₇H₇NO₂C₇H₄ClNO₄
Molecular Weight224.17 g/mol 137.14 g/mol 201.56 g/mol
LogP (Consensus)1.350.841.87
TPSA118.83 Ų63.32 Ų96.59 Ų
Number of H-bond Donors221
Number of H-bond Acceptors524

Table 2: Water Solubility

ParameterThis compound4-aminobenzoic acid4-chloro-3-nitrobenzoic acid
LogS (ESOL)-2.15-1.41-2.63
Solubility (mg/ml)0.995.390.33
Solubility ClassSolubleSolubleModerately soluble

Table 3: Pharmacokinetics - Absorption

ParameterThis compound4-aminobenzoic acid4-chloro-3-nitrobenzoic acid
GI AbsorptionHighHighHigh
BBB PermeantNoNoNo
P-gp SubstrateNoNoNo

Table 4: Pharmacokinetics - Metabolism

ParameterThis compound4-aminobenzoic acid4-chloro-3-nitrobenzoic acid
CYP1A2 inhibitorNoNoNo
CYP2C19 inhibitorNoNoNo
CYP2C9 inhibitorNoNoYes
CYP2D6 inhibitorNoNoNo
CYP3A4 inhibitorNoNoNo

Table 5: Toxicity

ParameterThis compound4-aminobenzoic acid4-chloro-3-nitrobenzoic acid
AMES ToxicityYesNoYes
hERG I InhibitorNoNoNo
HepatotoxicityYesNoYes
Skin SensitizationNoYesNo

Experimental Protocols

To complement the in silico predictions, standardized in vitro assays are essential for confirming the ADMET profile of a compound. The following are detailed methodologies for key experiments.

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the human intestinal epithelium. This assay measures the rate of transport of a compound across this monolayer, providing an estimate of its intestinal permeability.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Human Liver Microsomal Stability Assay

Principle: Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with HLMs.

Protocol:

  • Incubation: The test compound is incubated with pooled HLMs in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Protocol:

  • Bacterial Strains: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

hERG Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia. This assay evaluates the potential of a compound to block the hERG channel.

Protocol:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Acquisition: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. The data is then used to determine the half-maximal inhibitory concentration (IC₅₀), which indicates the potency of the compound as a hERG channel blocker.

Mandatory Visualizations

The following diagrams illustrate key concepts in ADMET analysis and a relevant signaling pathway for drug discovery.

ADMET_Workflow cluster_Preclinical Preclinical Development In Silico Screening In Silico Screening Hit Identification Hit Identification In Silico Screening->Hit Identification In Vitro Assays In Vitro Assays Lead Candidates Lead Candidates In Vitro Assays->Lead Candidates In Vivo Studies In Vivo Studies IND Candidate IND Candidate In Vivo Studies->IND Candidate Lead Optimization Lead Optimization Lead Optimization->In Vivo Studies Compound Library Compound Library Compound Library->In Silico Screening Hit Identification->In Vitro Assays Lead Candidates->Lead Optimization

Caption: A generalized workflow for ADMET analysis in drug discovery.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

The Inhibitory Potential of 4-Acetamido-3-nitrobenzoic Acid Derivatives on Neuraminidase: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Neuraminidase Inhibitors

Direct inhibitory activity of 4-Acetamido-3-nitrobenzoic acid has not been reported. However, derivatives synthesized from its downstream product, 4-acetamido-3-aminobenzoic acid, have shown inhibitory effects against microbial neuraminidase. A study on novel Schiff base derivatives of 4-acetamido-3-aminobenzoic acid characterized their potent inhibitory action against neuraminidase-containing microbes.[1] The following table summarizes the available qualitative data for these derivatives and compares them with the quantitative data (IC50 values) of well-established antiviral drugs that target viral neuraminidase.

InhibitorTarget EnzymeOrganism/Virus StrainsInhibition DataIC50 (nM)
Derivatives of this compound
Schiff base derivatives of 4-acetamido-3-aminobenzoic acidMicrobial NeuraminidaseBacterial and Fungal StrainsZone of Inhibition: 16 ± 2.5 mm at 125 µg/mlNot Reported
Established Neuraminidase Inhibitors
OseltamivirInfluenza NeuraminidaseInfluenza A (H1N1)-Mean: 1.34 nM[2]
Influenza A (H3N2)-Mean: 0.67 nM[2]
Influenza B-Mean: 13 nM[2]
ZanamivirInfluenza NeuraminidaseInfluenza A (H1N1)-Mean: 0.92 nM[2]
Influenza A (H3N2)-Mean: 2.28 nM[2]
Influenza B-Mean: 4.19 nM[2]
PeramivirInfluenza NeuraminidaseInfluenza A (H1N1)pdm09-Median: 0.05 - 0.06 nM (2013-2015 seasons)[3]

Note: The data for the derivatives of this compound is qualitative (zone of inhibition), which indicates antimicrobial activity but is not a direct measure of enzyme inhibition (like IC50). A direct comparison of potency with established drugs is therefore challenging.

Experimental Protocols

Synthesis of 4-acetamido-3-aminobenzoic acid derivatives (Schiff bases)

This protocol outlines the synthesis of the lead compound, 4-acetamido-3-aminobenzoic acid, from p-aminobenzoic acid (PABA), which is a precursor to the Schiff base derivatives evaluated for neuraminidase inhibition.

Step 1: Acetylation of p-aminobenzoic acid (PABA)

  • PABA is acetylated in the presence of sodium acetate, sodium hydroxide, and acetic acid to form 4-acetamido benzoic acid.[1]

Step 2: Nitration of 4-acetamido benzoic acid

  • 4-acetamido benzoic acid is subjected to nitration using a mixture of nitric acid (68%) and sulfuric acid (32%) at a controlled temperature of 4-8 °C.[1] This yields mono-nitro 4-acetamido benzoic acid.

Step 3: Reduction of the nitro group

  • The nitro group of mono-nitro 4-acetamido benzoic acid is reduced to an amino group to form 4-acetamido-3-aminobenzoic acid.[1] The reaction mixture is refluxed for 2-3 hours at 80-90 °C with the addition of concentrated HCl for acidification.[1]

  • The resulting pale yellow clear solution is then separated by brine solution and washed with ethyl acetate.[1]

Step 4: Synthesis of Schiff base derivatives

  • The synthesized 4-acetamido-3-aminobenzoic acid is then reacted with various aldehydes to form the corresponding Imine/Schiff base compounds.[1]

Microbial Neuraminidase Inhibition Assay (Agar Diffusion Method)

This method was used to evaluate the inhibitory action of the synthesized Schiff base derivatives against neuraminidase-containing microbes.

  • Microbial Strains: Neuraminidase-containing bacterial and fungal strains are used.

  • Assay Principle: The agar diffusion method, a qualitative assay, is employed. A standardized microbial inoculum is uniformly spread on an agar plate.

  • Procedure:

    • Wells are created in the agar.

    • A specific concentration of the test compound (e.g., 125 µg/ml) is added to the wells.[1]

    • The plates are incubated under appropriate conditions for microbial growth.

  • Data Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic pathway from p-aminobenzoic acid to the Schiff base derivatives of 4-acetamido-3-aminobenzoic acid.

Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) Acetylated 4-Acetamido Benzoic Acid PABA->Acetylated Acetylation Nitrated This compound Acetylated->Nitrated Nitration Reduced 4-Acetamido-3-aminobenzoic Acid Nitrated->Reduced Reduction SchiffBase Schiff Base Derivatives Reduced->SchiffBase Aldehydes Various Aldehydes Aldehydes->SchiffBase

Caption: Synthetic route to Schiff base derivatives of 4-acetamido-3-aminobenzoic acid.

References

A Comparative Guide to the Reactivity of 4-Acetamido-3-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate starting material or intermediate is critical. The nuanced differences in reactivity between isomers can profoundly impact reaction yields, product selectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the chemical reactivity of 4-Acetamido-3-nitrobenzoic acid and its key structural isomers, supported by established chemical principles.

The reactivity of these trisubstituted benzene derivatives is governed by a complex interplay of electronic and steric effects imparted by the carboxylic acid (-COOH), the electron-withdrawing nitro group (-NO₂), and the electron-donating acetamido group (-NHCOCH₃). Understanding these influences is paramount for predicting chemical behavior and designing effective synthetic strategies.

The Isomers: A Structural Overview

The primary isomers of interest for this comparison are:

  • This compound: The reference compound.

  • 5-Acetamido-2-nitrobenzoic acid: An isomer with the nitro group positioned ortho to the carboxylic acid.

  • 2-Acetamido-5-nitrobenzoic acid: An isomer with the acetamido group positioned ortho to the carboxylic acid.

  • 3-Acetamido-4-nitrobenzoic acid: An isomer where the electronic interactions between the substituents are significantly altered.

Theoretical Framework: Understanding Reactivity

The chemical behavior of these isomers is dictated by three primary factors:

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. The highly electronegative oxygen and nitrogen atoms in the -COOH and -NO₂ groups exert a strong electron-withdrawing inductive effect. The acetamido group also has a -I effect due to the electronegativity of its nitrogen and oxygen atoms, though it is weaker than its resonance effect.

  • Resonance (Mesomeric) Effect (+M/-M): This involves the delocalization of pi (π) electrons across the aromatic ring.

    • The nitro group (-NO₂) is a powerful electron-withdrawing group by resonance (-M effect), delocalizing electron density from the ring.

    • The acetamido group (-NHCOCH₃) is an electron-donating group by resonance (+M effect) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. This effect is generally stronger than its inductive effect.

    • The carboxyl group (-COOH) is electron-withdrawing by resonance (-M effect).

  • Steric Effects (The Ortho Effect): When a substituent is in the ortho position (adjacent) to the carboxylic acid group, it can cause steric hindrance.[1] This forces the -COOH group to twist out of the plane of the benzene ring, inhibiting its resonance with the ring.[1] This disruption of coplanarity is a key contributor to the "ortho effect," which almost always increases the acidity of a benzoic acid derivative, regardless of the substituent's electronic nature.[2]

Reactivity Comparison

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion by dispersing its negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, making the acid weaker.

Table 1: Predicted Acidity Ranking of Acetamido-nitrobenzoic Acid Isomers

CompoundKey Structural FeatureDominant Effects on AcidityPredicted Acidity (Relative)Predicted pKa Range
5-Acetamido-2-nitrobenzoic acid -NO₂ is ortho to -COOHStrong ortho effect from -NO₂; strong -I/-M effects of -NO₂Strongest Acid~1.9 - 2.5
2-Acetamido-5-nitrobenzoic acid -NHCOCH₃ is ortho to -COOHOrtho effect from -NHCOCH₃; -M effect of -NO₂ at para positionStrong Acid~2.5 - 3.2
This compound -NO₂ is meta to -COOH-I effect of -NO₂; +M effect of -NHCOCH₃ opposing -COOHModerate Acid~3.3 - 3.8
3-Acetamido-4-nitrobenzoic acid -NO₂ is para to -COOHStrong -M effect of -NO₂ stabilizing anion; -I effect of -NHCOCH₃Moderate-to-Strong Acid~3.0 - 3.5

Note: Predicted pKa ranges are estimations based on established principles of substituent effects and the ortho effect. The acidity of 5-acetamido-2-nitrobenzoic acid is predicted to be the highest due to the powerful ortho effect of the strongly electron-withdrawing nitro group.

Reactivity of the Aromatic Ring

The benzene ring in all these isomers is generally deactivated towards electrophilic aromatic substitution due to the presence of at least two electron-withdrawing groups (-COOH and -NO₂). The acetamido group, being an ortho-, para- director, activates the positions relative to it, but this effect is largely overcome by the powerful deactivating nitro and carboxyl groups. Therefore, forcing conditions would be required for further substitution on the ring.

Reactivity of the Nitro Group: Reduction to an Amine

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. The rate of this reaction can be influenced by the electronic environment. In general, electron density on the nitro group can slightly hinder reduction.

  • In This compound and 2-Acetamido-5-nitrobenzoic acid , the electron-donating acetamido group is ortho and para to the nitro group, respectively. Its +M effect increases electron density at the nitro group's position, potentially making the reduction slightly slower compared to an isomer where this effect is absent.

  • In 5-Acetamido-2-nitrobenzoic acid and 3-Acetamido-4-nitrobenzoic acid , the acetamido group is meta to the nitro group. In this position, its electron-donating resonance effect does not extend to the nitro group, which may result in a comparatively faster reduction.

Reactivity of the Acetamido Group: Hydrolysis

Amide hydrolysis can be catalyzed by acid or base.[6][7] The reactivity of the acetamido group's carbonyl carbon towards nucleophilic attack is key. Electron-withdrawing groups elsewhere on the ring can increase the electrophilicity of this carbonyl carbon, potentially facilitating hydrolysis.

  • For isomers like 3-Acetamido-4-nitrobenzoic acid , the powerful -M effect of the para-nitro group will withdraw electron density from the entire ring system, making the amide carbonyl more electrophilic and susceptible to hydrolysis.

  • Conversely, in isomers where the nitro group is meta to the acetamido group, this resonance-based withdrawal is not effective, and hydrolysis might proceed at a comparatively slower rate.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group using SnCl₂

This method provides a mild and effective way to reduce aromatic nitro groups to amines in the presence of other functional groups like carboxylic acids.[8]

Materials:

  • Acetamido-nitrobenzoic acid isomer (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, suspend the acetamido-nitrobenzoic acid isomer in ethanol.

  • Add Tin(II) chloride dihydrate to the suspension.

  • Carefully add concentrated HCl and heat the mixture to reflux (typically 50-70°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a 3M NaOH solution until the pH is basic (~8-9). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino product.

Protocol 2: Acid-Catalyzed Hydrolysis of the Acetamido Group

This protocol outlines the cleavage of the amide bond to yield an amino group and acetic acid.[7]

Materials:

  • Acetamido-nitrobenzoic acid isomer (1.0 eq)

  • Dilute Hydrochloric Acid (e.g., 3M-6M)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve or suspend the acetamido-nitrobenzoic acid isomer in an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux (typically ~100°C).

  • Monitor the reaction progress by TLC. The formation of the more polar amino-nitrobenzoic acid and the disappearance of the starting material indicates reaction progression.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully neutralize the solution with aqueous NaOH or NaHCO₃. The product, an amino-nitrobenzoic acid, is amphoteric and may precipitate at its isoelectric point. Adjust the pH carefully to maximize precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the hydrolyzed product.

Mandatory Visualizations

G Logical Flow of Reactivity Analysis cluster_0 Structural Features cluster_1 Governing Principles cluster_2 Predicted Chemical Properties Isomer Isomeric Structure (Position of -NO2 and -NHCOCH3) Electronic Electronic Effects (Inductive vs. Resonance) Isomer->Electronic Steric Steric Effects (Ortho Effect) Isomer->Steric Acidity Acidity (pKa) (Anion Stability) Electronic->Acidity Reactivity_Ring Ring Reactivity (Electrophilic Substitution) Electronic->Reactivity_Ring Reactivity_Substituents Substituent Reactivity (Reduction, Hydrolysis) Electronic->Reactivity_Substituents Steric->Acidity Dominant for ortho-isomers G General Experimental Workflow for Nitro Group Reduction Setup 1. Reaction Setup - Dissolve Isomer in Solvent - Add Reducing Agent (e.g., SnCl2) Reaction 2. Reaction - Heat to Reflux - Monitor by TLC Setup->Reaction Workup 3. Work-up - Cool & Neutralize (NaOH) - Filter Tin Salts Reaction->Workup Extraction 4. Extraction & Isolation - Extract with Ethyl Acetate - Wash, Dry, Concentrate Workup->Extraction Analysis 5. Product Analysis (NMR, MS, m.p.) Extraction->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Acetamido-3-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 4-Acetamido-3-nitrobenzoic acid, fostering a culture of safety and regulatory compliance.

Immediate Safety and Hazard Assessment

This compound is classified as a skin sensitizer, which may cause an allergic skin reaction.[1] Adherence to appropriate safety protocols is crucial from the moment of handling to the point of disposal.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), full-length laboratory coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] This ensures that the chemical is managed in accordance with all applicable local, regional, and national regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[3]

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[3]

2. Container Management:

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Skin Sensitizer").[1][3]

  • Sealing: Ensure all waste containers are tightly sealed to prevent leaks or spills.

3. Storage of Waste:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

  • Provide an accurate description and quantity of the waste to the disposal company.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4][5]

  • Do not allow the chemical to enter drains or waterways.

  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

Below is a logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Waste Generation (Solid, Liquid, or Contaminated PPE) B Segregate Waste Streams A->B C Solid Waste Container B->C D Liquid Waste Container B->D E Label Container Correctly (Chemical Name & Hazards) C->E D->E F Store in Designated Secure Area E->F G Contact EHS or Approved Waste Disposal Company F->G H Arrange for Pickup and Manifesting G->H I End: Proper Disposal H->I

Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetamido-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Acetamido-3-nitrobenzoic acid, designed to ensure the well-being of laboratory personnel and maintain regulatory compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive personal protective equipment strategy is the first line of defense. The following table summarizes the required PPE to prevent exposure.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashing.Must conform to EN166, OSHA's eye and face protection regulations in 29 CFR 1910.133, or other appropriate government standards.[1][2]
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
Body Laboratory coat. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.A full-length laboratory coat should be worn and kept buttoned to protect against contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary.Required when dusts are generated.[3] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk from receipt to disposal.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. The chemical should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.

Preparation and Weighing

All manipulations that may generate dust, such as weighing, must be conducted within a chemical fume hood or a ventilated balance enclosure. Utilize appropriate tools, like spatulas, to handle the solid material and avoid creating airborne particles.

Experimental Use

All procedures involving solutions and suspensions of this compound should be carried out within a chemical fume hood. Direct contact with skin, eyes, and clothing must be strictly avoided. Always wash hands thoroughly after handling, even if gloves were worn.

Spill and Emergency Procedures

Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal. The affected area should then be cleaned with a suitable solvent.

Major Spills: In the event of a large spill, evacuate the immediate area and restrict entry. Wear the appropriate PPE, including respiratory protection, before attempting to contain and clean up the spill using a method that does not generate dust.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect surplus and non-recyclable this compound in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing papers that have come into contact with the chemical should be placed in a designated solid hazardous waste container.

Container Labeling

All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and display the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

Disposal Method

Engage a licensed professional waste disposal service for the final disposal of the chemical waste. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

Hazard Summary and First Aid

HazardDescriptionFirst Aid Measures
Skin Contact May cause an allergic skin reaction.[4]Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical help.[4]
Eye Contact May cause serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Inhalation May cause respiratory irritation.[1]Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Ingestion Harmful if swallowed.[3]Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing in Fume Hood Weighing in Fume Hood Prepare Work Area->Weighing in Fume Hood Experimental Use Experimental Use Weighing in Fume Hood->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.